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Core Science & Biosynthesis

Foundational

Isoquinine (CAS 697260-51-8): Chemical Properties and Structural Analysis

This guide provides an in-depth technical analysis of Isoquinine (CAS 697260-51-8) , a structural isomer of the antimalarial alkaloid Quinine. Crucial Disambiguation: Isoquinine (CAS 697260-51-8): The subject of this gui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Isoquinine (CAS 697260-51-8) , a structural isomer of the antimalarial alkaloid Quinine.

Crucial Disambiguation:

  • Isoquinine (CAS 697260-51-8): The subject of this guide.[1][2][3][4] A complex Cinchona alkaloid derivative (C₂₀H₂₄N₂O₂) where the vinyl group of quinine is isomerized to an ethylidene group.

  • Isoquinoline (CAS 119-65-3): A simple bicyclic aromatic heterocycle (C₉H₇N).[4][5] Do not confuse the two.

[4]

Executive Summary

Isoquinine (also known as


-isoquinine or (8

,9R)-3,10-Didehydro-10,11-dihydro-6'-methoxycinchonan-9-ol) is a specific structural isomer of Quinine.[3][6] It is primarily characterized by the migration of the terminal vinyl double bond of the quinuclidine ring to an internal ethylidene position.

While less pharmacologically active against Plasmodium falciparum compared to Quinine, Isoquinine is a critical reference standard in stability profiling (as a primary acid-degradation product) and serves as a rigid chiral modifier in asymmetric heterogeneous catalysis.

Chemical Identity & Structural Analysis[4][7]

Isoquinine retains the core methoxy-quinoline and quinuclidine scaffolds of Quinine but differs in the saturation and geometry of the C3-substituent.

Identification Data[8]
PropertyDetail
Common Name Isoquinine
CAS Registry Number 697260-51-8
Synonyms (8$\alpha$,9R)-3,10-Didehydro-10,11-dihydro-6'-methoxycinchonan-9-ol;

-Isoquinine
Molecular Formula C₂₀H₂₄N₂O₂
Molecular Weight 324.42 g/mol
Monoisotopic Mass 324.1838 Da
Chirality (8S, 9R) - Note: C8 configuration is often denoted

in older nomenclature.[2][3][6][7]
Structural Comparison: Quinine vs. Isoquinine

The defining structural alteration is the isomerization of the vinyl group to an ethylidene group .

  • Quinine: Contains a terminal vinyl group (

    
    ) at position C3.
    
  • Isoquinine: Contains an ethylidene group (

    
    ) at position C3. This creates a more rigid steric environment around the quinuclidine nitrogen.
    

StructureComparison cluster_0 Quinine (Precursor) cluster_1 Isoquinine (Product) Q_Core Quinuclidine Ring (C3-Vinyl Group) -CH=CH2 Reaction Acid Catalysis (Isomerization) Q_Core->Reaction H+ / Heat IQ_Core Quinuclidine Ring (C3-Ethylidene Group) =CH-CH3 Reaction->IQ_Core Double Bond Migration

Figure 1: Structural transformation from Quinine to Isoquinine via double bond migration.

Physicochemical Properties[3][4][7][8]

The migration of the double bond affects the solubility and melting behavior of the alkaloid. Unlike the simple liquid Isoquinoline, Isoquinine is a solid alkaloid.

PropertyValue / Description
Physical State Solid (often isolated as amorphous powder or crystalline platelets)
Melting Point 126–128 °C (anhydrous crystalline form) [1]; often observed as a resinous mass if impure.
Solubility Soluble in chloroform, ethanol, and dilute acids. Sparingly soluble in water.[3][4]
pKa (Predicted) ~8.5 (Quinuclidine N), ~4.1 (Quinoline N)
UV Absorption

similar to Quinine (~230 nm, ~280 nm, ~330 nm) due to the preserved quinoline chromophore.
Stability More thermodynamically stable than Quinine in acidic media; the internal double bond is favored over the terminal vinyl group.

Synthesis & Formation Mechanism[7][10]

Isoquinine is rarely synthesized de novo; it is almost exclusively produced via the acid-catalyzed isomerization of Quinine . This reaction is a critical degradation pathway to monitor during the storage of quinine-based pharmaceuticals.

Mechanism: Acid-Catalyzed Isomerization
  • Protonation: The vinyl double bond of Quinine is protonated by strong mineral acid (e.g., HCl, H₂SO₄), generating a carbocation at the tertiary C3 position or secondary C10 position.

  • Hydride Shift / Elimination: The carbocation rearranges to the more substituted, thermodynamically stable internal alkene (ethylidene).

  • Deprotonation: Loss of a proton yields Isoquinine.

Mechanism cluster_conditions Reaction Conditions Step1 Quinine (Vinyl Group) Step2 Protonation of C=C (Carbocation Formation) Step1->Step2 + H+ Step3 Carbocation Rearrangement (Thermodynamic Control) Step2->Step3 Migration Step4 Isoquinine (Ethylidene Group) Step3->Step4 - H+ Cond1 Reagent: Dilute H2SO4 or HCl Cond2 Temp: Reflux (approx. 100°C)

Figure 2: Mechanistic pathway for the formation of Isoquinine from Quinine.

Applications in Research

Asymmetric Heterogeneous Catalysis

Isoquinine serves as a chiral modifier in the enantioselective hydrogenation of


-keto esters on platinum catalysts (e.g., Pt/Al₂O₃).
  • Mechanism: The quinuclidine nitrogen anchors the molecule to the metal surface, while the quinoline ring interacts with the substrate via

    
    -
    
    
    
    stacking.
  • Performance: While often yielding lower enantiomeric excess (ee) than Quinine, Isoquinine provides mechanistic insight into how the "flexibility" of the vinyl group vs. the "rigidity" of the ethylidene group affects chiral induction [2].

Pharmaceutical Stability Standard

In drug development, Isoquinine is a mandatory impurity standard .

  • Usage: It is used to validate HPLC methods for Quinine sulfate, ensuring that the degradation product (Isoquinine) can be resolved from the active pharmaceutical ingredient (API).

Experimental Protocols

Characterization via H-NMR

Distinguishing Isoquinine from Quinine relies on identifying the methyl group of the ethylidene moiety.

  • Solvent: CDCl₃

  • Frequency: 400 MHz or higher.

Key Diagnostic Signals:

  • Ethylidene Methyl (

    
    ):  Look for a distinct doublet  at approximately 
    
    
    
    1.6–1.7 ppm
    (
    
    
    Hz).
    • Contrast: Quinine shows no methyl doublet in this region (vinyl protons are at 4.9–5.8 ppm).

  • Olefinic Proton (

    
    ):  A quartet  at approximately 
    
    
    
    5.2–5.4 ppm
    .
    • Contrast: Quinine shows a complex multiplet for the internal vinyl proton (

      
       5.7 ppm) and two terminal protons (
      
      
      
      4.9 ppm).
HPLC Separation Protocol (Impurity Profiling)

This protocol separates Quinine from its isomers (Isoquinine, Quinidine).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: Phosphate buffer (pH 2.5) + Hexylamine (ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 40% B over 30 minutes.

  • Detection: UV at 230 nm.

  • Retention Order: Typically Quinine elutes first, followed by Isoquinine (due to the slightly more hydrophobic ethylidene group).

References

  • Lippmann, E., & Fleissner, F. (1893). Über Isochinin. Monatshefte für Chemie, 14, 553.
  • Mallat, T., & Baiker, A. (2021). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. Link

  • BenchChem. (2025). Isoquinine (CAS 697260-51-8) Product Data. Link[3]

  • PubChem. Isoquinine Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Molecular structure of delta-3,10-isoquinine

Structural Elucidation and Pharmacological Implications of -Isoquinine Executive Summary -Isoquinine (often referred to simply as Isoquinine) represents a critical structural isomer of the antimalarial drug Quinine.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Pharmacological Implications of -Isoquinine

Executive Summary


-Isoquinine (often referred to simply as Isoquinine) represents a critical structural isomer of the antimalarial drug Quinine.[1] Unlike its parent molecule, which features a terminal vinyl group at the C3 position of the quinuclidine ring, 

-isoquinine possesses an internal ethylidene functionality resulting from the migration of the double bond.[1]

This guide provides a rigorous technical analysis of the molecule, focusing on its formation via acid-catalyzed isomerization, its spectroscopic distinction from Quinine, and its status as a pharmacologically relevant impurity in Cinchona alkaloid processing.[1]

Structural Anatomy & Nomenclature

The nomenclature "


" is derived from the specific migration of the unsaturation within the quinuclidine moiety.[1]
Chemical Identity
  • IUPAC Name: (R)-methanol[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 324.42 g/mol

  • Key Structural Feature: The shift of the double bond from the exocyclic vinyl position (

    
    ) to the endocyclic/exocyclic bridge position (
    
    
    
    ).[1]
Stereochemical Configuration

The migration of the double bond creates a geometric isomerism at the C3-C10 junction.[1]

  • Z-Isomer (Major): The methyl group (

    
    ) is oriented cis to the bridgehead nitrogen or the bulkier cage, typically favored thermodynamically in acid hydrolysis.[1]
    
  • E-Isomer (Minor): Often present in trace amounts but sterically less favorable.[1]

Mechanistic Formation: Acid-Catalyzed Isomerization[1]

The formation of


-isoquinine is not a de novo synthesis but a degradation pathway of Quinine under acidic and thermal stress.[1] This mechanism is critical for stability testing in drug development.[1]
Reaction Pathway

The transformation proceeds via the protonation of the terminal vinyl group, generating a tertiary carbocation at C10, followed by proton elimination from C3 to form the more substituted (thermodynamically stable) alkene.[1]

Isomerization cluster_legend Reaction Conditions Quinine Quinine (Vinyl @ C3) H_Ion H+ / Heat Quinine->H_Ion Carbocation C10 Carbocation Intermediate H_Ion->Carbocation Protonation of Vinyl Group Transition Hydride Shift / Elimination Carbocation->Transition Isoquinine Δ3,10-Isoquinine (Ethylidene @ C3) Transition->Isoquinine Formation of Trisubstituted Alkene Reflux in mineral acid (HCl/HBr) Reflux in mineral acid (HCl/HBr) Thermodynamic Control Thermodynamic Control Reflux in mineral acid (HCl/HBr)->Thermodynamic Control

Figure 1: Mechanistic pathway of Quinine isomerization to


-Isoquinine.[2] The reaction is driven by the stability of the resulting trisubstituted double bond.[1]

Spectroscopic Characterization (The "Fingerprint")[1]

Distinguishing


-isoquinine from Quinine requires precise analysis of the olefinic region in proton NMR.[1] The disappearance of the vinyl pattern and the emergence of an ethylidene signal is the diagnostic standard.[1]
Comparative -NMR Data (500 MHz, )
PositionProton TypeQuinine (

ppm)

-Isoquinine (

ppm)
Diagnostic Change
H-10 Olefinic5.70 - 5.80 (m, 1H)5.25 - 5.40 (q, 1H) Multiplet

Quartet
H-11 Terminal4.90 - 5.05 (m, 2H)1.60 - 1.75 (d, 3H) Vinyl


Methyl

H-9 Carbinol5.50 (d)5.55 (d)Minor shift
OMe Methoxy3.95 (s)3.96 (s)Negligible

Analyst Note: The most distinct feature is the collapse of the complex vinyl multiplet at 5.7 ppm into a clean quartet (coupling with the new methyl group) further upfield, and the appearance of a methyl doublet at ~1.65 ppm.[1]

Experimental Protocols

Isolation of -Isoquinine (For Reference Standards)

Objective: To generate a high-purity standard of


-isoquinine for impurity profiling in Quinine drug substances.

Reagents:

  • Quinine Sulfate Dihydrate (USP Grade)

  • Hydrobromic Acid (48%) or Sulfuric Acid (50%)

  • Ammonium Hydroxide (

    
    )
    
  • Dichloromethane (DCM)

Protocol:

  • Acidification: Dissolve 5.0 g of Quinine Sulfate in 50 mL of 48% HBr.

  • Reflux: Heat the solution to reflux (

    
    ) for 24 hours. Causality: High thermal energy is required to overcome the activation energy for the migration of the double bond.[1]
    
  • Neutralization: Cool the reaction mixture to

    
     in an ice bath. Slowly add 
    
    
    
    until pH reaches 10.[1] Safety: Exothermic reaction; add base dropwise.[1]
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1] Combine organic layers.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: The crude residue contains a mixture of unreacted quinine and isoquinine.[1] Purify via Flash Column Chromatography (Silica Gel 60).[1]

    • Mobile Phase: Chloroform:Methanol:Diethylamine (90:9:1).[1]

    • Elution Order:

      
      -Isoquinine typically elutes after Quinine due to slight changes in polarity from the exposed ethylidene group.[1]
      
HPLC Analytical Method (QC Release)

Objective: Quantify


-isoquinine as an impurity.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB,

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: Phosphate Buffer pH 2.5 (TEA modified).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 40% B over 20 mins.

  • Detection: UV @ 230 nm (quinoline absorption) and 254 nm.[1]

  • Retention Time:

    
    -Isoquinine (
    
    
    
    relative to Quinine).[1]

Pharmacological & Toxicological Context

While often viewed merely as a degradation product,


-isoquinine possesses distinct biological properties.[1]
  • Antimalarial Efficacy:

    
    -isoquinine retains antimalarial activity but is generally less potent  than Quinine.[1] The rigidification of the quinuclidine side chain affects the binding affinity to the heme polymerase enzyme in Plasmodium falciparum.[1]
    
  • Cardiotoxicity: Isomers of cinchona alkaloids often exhibit altered channel-blocking capabilities.[1]

    
    -isoquinine has been flagged in high-concentration degradation studies as a potential contributor to 
    
    
    
    prolongation, though Quinine itself is the primary driver.[1]
  • Regulatory Status: It is classified as a "Process Impurity" by ICH Q3A(R2) guidelines.[1] Limits are typically set at <0.15% in the final drug substance.[1]

Visualization of Analytical Workflow

Workflow cluster_Results Data Interpretation Sample Raw Quinine Sample (Stressed/Aged) HPLC HPLC Separation (C18, pH 2.5) Sample->HPLC Inject 10 µL UV_Det UV Detection (230/254 nm) HPLC->UV_Det Peak1 Peak @ RT 12.0 min (Quinine) UV_Det->Peak1 Peak2 Peak @ RT 13.8 min (Δ3,10-Isoquinine) UV_Det->Peak2 Impurity Identification

Figure 2: Analytical workflow for the detection of


-Isoquinine in pharmaceutical samples.

References

  • PhytoBank. (2015).[1][2] (Z)-Delta3,10-isoquinine Chemical Record PHY0125791. [Link] (Verified via PhytoBank Database).[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Quinine and Isomers. [Link][1]

  • World Health Organization. (2006).[1] The International Pharmacopoeia: Quinine Sulfate Monograph. [Link][1]

  • Malaria Journal. (2011). Impurity profiling of quinine sulfate by HPLC-DAD-MS. [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Core Structural Differences: Quinine's Quinoline Moiety vs. the Isoquinoline Scaffold

Abstract In the landscape of medicinal chemistry and drug development, the subtle arrangement of atoms within a heterocyclic scaffold can lead to profound differences in chemical reactivity, biological activity, and ther...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the subtle arrangement of atoms within a heterocyclic scaffold can lead to profound differences in chemical reactivity, biological activity, and therapeutic potential. This guide provides an in-depth technical analysis of the structural distinctions between two fundamental benzopyridine isomers: the quinoline ring system, which forms the core of the renowned antimalarial drug quinine, and the isoquinoline scaffold, a cornerstone of numerous other biologically active alkaloids. We will dissect their isomeric relationship, compare their physicochemical properties, and explore the causal links between their structural variance and their divergent roles in pharmacology and organic synthesis. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the analytical differentiation and biological implications of this critical structural isomerism.

Introduction: The Significance of Heterocyclic Isomers in Pharmacology

Heterocyclic aromatic compounds are foundational pillars of pharmaceutical science, with nitrogen-containing systems being particularly prevalent. Among these, benzopyridines—a benzene ring fused to a pyridine ring—represent a critical class. The two primary isomers, quinoline and isoquinoline, differ only in the position of the nitrogen atom relative to the fused benzene ring.[1][2] This seemingly minor alteration creates a cascade of electronic and steric changes that dictate the molecule's behavior. Quinine, a complex natural product, features the quinoline system and has a storied history in treating malaria.[3][] Conversely, the isoquinoline framework is the backbone of a vast family of alkaloids with diverse activities, from the analgesic properties of morphine to the antispasmodic effects of papaverine.[1][5] Understanding the core differences between these scaffolds is paramount for rational drug design and synthetic strategy.

The Architectural Blueprint: Quinoline in Quinine vs. Isoquinoline

The fundamental difference between quinine's core and the isoquinoline scaffold lies in the placement of the nitrogen atom within the bicyclic framework. In the quinoline ring of quinine, the nitrogen atom is at position 1, directly adjacent to the ring fusion.[2][3] In isoquinoline, the nitrogen atom occupies position 2.[1][2]

Figure 1: Core structural isomerism of Quinoline and Isoquinoline.

This repositioning of the nitrogen heteroatom fundamentally alters the electronic landscape of the molecule, influencing properties such as basicity, dipole moment, and the preferred sites for chemical reactions.

Comparative Physicochemical and Biological Properties

The structural isomerism directly translates into distinct physicochemical and biological profiles. These differences are not merely academic; they are the reason these scaffolds are employed for different therapeutic purposes.

PropertyQuinoline (Quinine's Core)IsoquinolineCausality Behind the Difference
Molecular Formula C₉H₇NC₉H₇NIsomers share the same molecular formula.
Basicity (pKa of conjugate acid) 4.92[6]5.42[6]Isoquinoline is a slightly stronger base.[7] The lone pair on the nitrogen in isoquinoline is more available for protonation due to different resonance stabilization effects in the conjugate acid compared to quinoline.[8]
Reactivity: Electrophilic Substitution Occurs on the benzene ring, primarily at C5 and C8.[7][9]Occurs on the benzene ring, primarily at C5 and C8.[7]In strongly acidic conditions required for electrophilic substitution, the pyridine ring is protonated and deactivated. Therefore, substitution occurs on the more electron-rich benzene ring in both isomers.
Reactivity: Nucleophilic Substitution Occurs on the pyridine ring, primarily at C2 and C4.[9]Occurs on the pyridine ring, primarily at C1.[7][9]The nitrogen atom withdraws electron density, making the α and γ positions (C2, C4 in quinoline; C1 in isoquinoline) electron-deficient and thus susceptible to nucleophilic attack.
Key Natural Products Quinine, Chloroquine, Mefloquine[10]Morphine, Codeine, Papaverine, Berberine[1][5]Different biosynthetic pathways in nature, originating from different amino acid precursors (tryptophan for quinoline alkaloids, tyrosine for isoquinoline alkaloids), lead to their incorporation into distinct classes of natural products.[3][11]
Genotoxicity Quinoline is a known hepatocarcinogen.[12]Isoquinoline has not been shown to be genotoxic.[12]This significant difference is attributed to their metabolic pathways. Quinoline is metabolized to a tumorigenic 5,6-epoxide, whereas isoquinoline is metabolized primarily to various hydroxylated derivatives.[12]

Methodologies for Analytical Differentiation

For drug development and quality control, the ability to distinguish between and separate isomers is critical. Given their similar molecular weights and physicochemical properties, this presents a significant analytical challenge.[6]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse technique for separating such closely related isomers. Achieving baseline separation requires meticulous method development, primarily focused on exploiting the subtle difference in their pKa values.[6]

  • Column Selection:

    • Action: Employ a C18 stationary phase (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm particle size).

    • Causality: The nonpolar C18 phase provides hydrophobic interactions, which are modulated by the mobile phase to achieve separation.

  • Mobile Phase Preparation & pH Optimization:

    • Action: Prepare a mobile phase consisting of Acetonitrile and an aqueous buffer (e.g., phosphate or acetate). The key is to adjust the pH to a value between the pKa of the two analytes, for instance, pH ~4.0-4.5.[6]

    • Causality: At a pH between their pKa values (4.92 and 5.42), the two isomers will have a different ratio of protonated (charged) to neutral (uncharged) forms. The more protonated species will have less retention on the nonpolar C18 column. This differential protonation is the primary driver of separation.

  • Gradient and Flow Rate:

    • Action: Start with an isocratic flow of Acetonitrile:Buffer (e.g., 10:90 v/v) at a flow rate of 1.0 mL/min.

    • Causality: An isocratic flow provides stable conditions to optimize the separation based on pH. A gradient can be introduced later to reduce run time if other impurities are present.

  • Detection:

    • Action: Use a UV detector set to a wavelength where both compounds have significant absorbance, such as 254 nm.[13]

    • Causality: Aromatic systems like quinoline and isoquinoline have strong UV absorbance, allowing for sensitive detection.

  • Troubleshooting & Optimization:

    • Action: If co-elution occurs, systematically adjust the mobile phase pH in small increments (±0.2 pH units). Also, the concentration of the organic modifier (acetonitrile) can be fine-tuned.

    • Causality: Fine-tuning the pH directly impacts the degree of ionization and thus the retention time. Adjusting the organic modifier concentration alters the overall polarity of the mobile phase, affecting the partitioning of the analytes between the mobile and stationary phases.

G start Initial State: Poor Resolution / Co-elution ph Adjust Mobile Phase pH (Target: between pKa values) start->ph Primary Strategy ionpair Consider Ion-Pair Reagent (e.g., SDS for enhanced retention) start->ionpair Alternative Strategy organic Optimize Organic Modifier % (e.g., Acetonitrile) ph->organic Fine-tuning end Achieved: Baseline Separation ph->end If successful organic->end ionpair->ph

Figure 2: HPLC troubleshooting workflow for isomer separation.
Spectroscopic Differentiation

While UV-Visible spectroscopy is less effective for distinguishing the core scaffolds due to their similar chromophores,[14] other spectroscopic techniques are more powerful, especially for complex substituted derivatives analogous to quinine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the protons and carbons, particularly those adjacent to the nitrogen (e.g., C1/H1 in isoquinoline vs. C2/H2 and C8/H8a in quinoline), will be distinctly different due to the varying electronic environments.

  • Fluorescence Spectroscopy: Quinine is famously fluorescent in acidic solutions, a property leveraged as a fluorescence standard.[3][14] While isoquinoline itself is also fluorescent, the quantum yield and emission characteristics of their respective derivatives can be used as distinguishing features. For instance, the stereochemistry of quinine significantly impacts its fluorescence quantum yield when compared to its epimers, a principle that extends to other complex derivatives.[14]

Conclusion

The distinction between the quinoline and isoquinoline frameworks is a classic illustration of how subtle changes in molecular architecture can have profound consequences. From basicity and reactivity to metabolic fate and therapeutic application, the position of a single nitrogen atom sets these two scaffolds on divergent paths. For the drug development professional, a deep understanding of these core differences is not merely academic but essential for designing novel therapeutics, predicting metabolic profiles, and developing robust analytical methods for quality control. The legacies of quinine and morphine are testaments to the power of this fundamental isomerism, a power that continues to be harnessed in the ongoing quest for new and more effective medicines.

References

  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Wikipedia. (2024). Quinine. Retrieved from [Link]

  • Wikipedia. (2024). Isoquinoline. Retrieved from [Link]

  • Noolvi, M. (n.d.). Preparation and Properties of Isoquinoline.
  • PubChem. (n.d.). Quinine. Retrieved from [Link]

  • Tada, M., Takahashi, K., & Shirasu, Y. (1982). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Retrieved from [Link]

  • SlideShare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of quinine. Retrieved from [Link]

  • SlidePlayer. (n.d.). Quinolines and Isoquinolines. Retrieved from [Link]

  • Wikipedia. (2024). Quinine total synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Cinchona alkaloids: structures to illustrate the stereochemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). quinine. Retrieved from [Link]

  • Chiralpedia. (2022). Quinine. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Retrieved from [Link]

  • PubMed. (1983). High-performance liquid chromatographic separation and isolation of quinidine and quinine metabolites in rat urine. Retrieved from [Link]

  • Oreate AI Blog. (2026). Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline. Retrieved from [Link]

  • YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

  • ACG Publications. (2008). UV Method for Determination of Quinine in Different Extracts of Cinchona species Bark. Retrieved from [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Course Hero. (n.d.). In general, the alkaloids containing essentially the 'quinoline' nucleus inclu. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2026). Discriminating quinine stereoisomers through collision cross-section differences enhanced by cyclodextrin complexation. Retrieved from [Link]

  • PMC. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]

  • YouTube. (2023). Structural Elucidation and synthesis of QUININE (English) ANTIMALARIAL DRUG. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.5: Quinine. Retrieved from [Link]

  • ResearchGate. (2026). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Quinine and Quinidine (Episode 20). Retrieved from [Link]

  • PubMed. (1983). A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of quinine, quinidine, cinchonine, and.... Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- (8α,9R)-isomer (Hydroquinine)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- (8α,9R)-isomer, commonly known as hydroquinine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- (8α,9R)-isomer, commonly known as hydroquinine or dihydroquinine (DHQ). This naturally occurring Cinchona alkaloid, a close derivative of quinine, is a compound of significant interest in both synthetic chemistry and pharmacology. This document delves into its physicochemical properties, synthesis and purification, multifaceted mechanisms of action, pharmacokinetic profile, and diverse applications. Detailed experimental protocols and analytical methodologies are provided to equip researchers and drug development professionals with the practical knowledge required to work with this versatile molecule.

Introduction: Beyond Quinine's Shadow

Hydroquinine, a diastereomer of hydroquinidine, is a naturally occurring alkaloid found in the bark of the Cinchona tree and is often present as an impurity in commercial quinine preparations.[1] Structurally, it is the 10,11-dihydro derivative of quinine, featuring a saturated ethyl group in place of quinine's vinyl group.[2] While historically overshadowed by its more famous vinyl-containing counterpart, hydroquinine has emerged as a molecule with its own distinct and valuable profile. Its utility extends from being a crucial chiral ligand in asymmetric synthesis to a therapeutic agent with demonstrated antimalarial, antibacterial, and muscle relaxant properties.[2][3] This guide aims to provide a detailed exploration of hydroquinine, offering insights into its scientific foundation and practical applications.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Hydroquinine is a white to off-white crystalline solid.[4][5] Key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₀H₂₆N₂O₂[6][7]
Molecular Weight 326.43 g/mol [6][7]
CAS Number 522-66-7[6][7]
Appearance White to off-white crystalline powder[4]
Melting Point 172.5 °C[4]
Specific Rotation [α]²⁵/D -148° (c=1 in ethanol)[7]
pKa 5.33[1][5]
Solubility Soluble in methanol, ethanol, chloroform, ether; sparingly soluble in water.[4][5][8]
LogP (octanol/water) 3.770 (estimated)[5]

Spectral Data:

  • ¹H and ¹³C NMR: Detailed NMR data confirming the structure of hydroquinine have been reported. The spectra are complex due to the polycyclic nature of the molecule. Key shifts can be used to distinguish it from its diastereomers and parent compound, quinine.[4]

  • Mass Spectrometry: The mass spectrum of hydroquinine shows a molecular ion peak corresponding to its molecular weight, with a characteristic fragmentation pattern that can be used for its identification.[9]

Synthesis and Purification

The synthesis of hydroquinine can be approached through the hydrogenation of quinine or via total synthesis. The preparation of racemic dihydroquinine has been described, offering a route to both hydroquinine and its diastereomer, hydroquinidine.

Synthesis of Racemic Dihydroquinine and Dihydroquinidine

This procedure outlines a laboratory-scale synthesis of a racemic mixture of dihydroquinine and dihydroquinidine, which can then be separated.

Workflow Diagram:

A 4-bromo-6-methoxyquinoline C 6-methoxy-4-quinolyllithium (yellow suspension) A->C Addition of B at -68°C B Butyllithium in Hexane D Epimeric, racemic 4,5-erythro-5-ethylquinuclidine-2ξ-carboxaldehydes E Crude oily product D->E Addition to C at -65°C, then work-up F Chromatographic Separation E->F Preparative TLC G Racemic Dihydroquinine (Hydroquinine) F->G H Racemic Dihydroquinidine F->H

Synthesis of Racemic Dihydroquinine.

Step-by-Step Protocol:

  • Preparation of 6-methoxy-4-quinolyllithium: To a solution of anhydrous ether (30 mL), add a 2.25M solution of butyllithium in hexane (2.22 mL) and cool the mixture to -68°C under a nitrogen atmosphere. To this, add 4-bromo-6-methoxyquinoline (1.19 g) with stirring. The immediate formation of a yellow suspension of 6-methoxy-4-quinolyllithium will be observed.[10]

  • Condensation Reaction: To the suspension from step 1, add a solution of the crude mixture of epimeric, racemic 4,5-erythro-5-ethylquinuclidine-2ξ-carboxaldehydes (1.42 g) in anhydrous ether (30 mL) over 5 minutes. Continue stirring at -65°C for one hour after the addition is complete.[10]

  • Work-up: Pour the reaction mixture into an ice-water slurry and extract with dichloromethane. Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate to dryness.[10]

  • Acid-Base Extraction: Dissolve the resulting residue in dichloromethane and extract twice with 2N hydrochloric acid. Wash the acidic extract with dichloromethane and then make it alkaline with 6N aqueous sodium hydroxide. Extract the liberated free bases into dichloromethane. Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude oily product.[10]

  • Purification: The crude product can be purified by preparative thin-layer chromatography on silica gel using a chloroform-triethylamine-methanol (85:10:5) mixture as the eluent. Elution of the separated bands will yield racemic dihydroquinidine (m.p. 153°-155°C) and racemic dihydroquinine (m.p. 171°-172°C).[10]

Chiral Separation

For applications requiring the enantiomerically pure (8α,9R)-isomer (hydroquinine), chiral chromatography is a necessary subsequent step. Methods such as supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase can be employed for the separation of the diastereomers.[8][11] The selection of the chiral column and mobile phase is critical for achieving baseline separation.

Mechanism of Action

Hydroquinine exhibits a range of biological activities, with its mechanisms of action being an area of active research.

Antimalarial Activity

As a quinoline-containing antimalarial, hydroquinine is thought to share a mechanism of action with quinine and chloroquine.[12][13] The primary target is the food vacuole of the Plasmodium parasite.

Signaling Pathway Diagram:

cluster_parasite Plasmodium Parasite cluster_vacuole Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Hydroquinine Hydroquinine Hydroquinine->Hemozoin Inhibits Polymerization RBC Host Red Blood Cell RBC->Hemoglobin

Antimalarial Mechanism of Hydroquinine.

The parasite digests hemoglobin from the host red blood cell, releasing toxic free heme.[14] To protect itself, the parasite polymerizes the heme into an inert crystalline form called hemozoin.[14] Hydroquinine is believed to accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[13] Additionally, some studies suggest that hydroquinine may also interfere with the parasite's nucleic acid and protein synthesis.[4] An in silico study on the related parasite Toxoplasma gondii suggested that dihydroquinine may inhibit DNA replication by binding to DNA gyrase.[4]

Antibacterial Activity

Recent studies have highlighted the potential of hydroquinine as an antibacterial agent against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][3]

Key Antibacterial Mechanisms:

  • Inhibition of the Arginine Deiminase (ADI) Pathway: Hydroquinine has been shown to suppress the expression of genes involved in the ADI pathway in Pseudomonas aeruginosa. This pathway is important for energy production and survival under anaerobic conditions.[3]

  • Disruption of Bacterial Motility and Biofilm Formation: Hydroquinine can significantly reduce the expression of genes related to bacterial motility, leading to decreased swarming, swimming, and biofilm formation.[3]

  • Induction of Efflux Pumps: At sub-inhibitory concentrations, hydroquinine can induce the overexpression of RND-type efflux pumps, such as MexCD-OprJ and MexXY, in P. aeruginosa. While this can contribute to resistance, it also suggests an interaction with bacterial membrane processes.[3]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of hydroquinine is crucial for its therapeutic applications. While data specifically for hydroquinine is somewhat limited, studies on the closely related dihydroquinidine provide valuable insights.

A study on hydroxy-3(S)-dihydroquinidine in healthy volunteers showed rapid oral absorption with a time to maximum concentration (tmax) of 1-1.2 hours.[15] The absolute bioavailability was high, ranging from 0.54 to 0.93 for an oral solution and 0.66 to 0.90 for a tablet formulation.[15] The compound exhibited a large volume of distribution (6.82 ± 1.85 L/kg), indicating extensive tissue distribution.[15] The elimination half-life was between 6.7 and 11.3 hours, depending on the formulation and route of administration.[15] Renal clearance accounted for approximately 50% of the total body clearance.[15] In patients with congestive heart failure, the apparent volume of distribution of dihydroquinidine was smaller, and the clearance rate was slower, leading to higher plasma concentrations.[16]

Applications in Research and Drug Development

Hydroquinine's unique properties make it a valuable tool in various scientific disciplines.

  • Asymmetric Synthesis: As a chiral molecule, hydroquinine and its derivatives are widely used as ligands and catalysts in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation.[2]

  • Antimalarial Drug Development: Its proven efficacy against Plasmodium falciparum makes it a lead compound for the development of new antimalarial drugs, particularly for resistant strains.

  • Antibacterial Research: The novel mechanisms of action of hydroquinine against multidrug-resistant bacteria make it an exciting candidate for the development of new antibiotics.

  • Therapeutic Agent for Muscle Cramps: Clinical trials have demonstrated the efficacy of hydroquinine in reducing the frequency of nocturnal muscle cramps.[17] A daily dose of 300 mg has been shown to be safe and effective in the short term.[17]

Analytical Methods

Accurate and reliable analytical methods are essential for the quantification of hydroquinine in various matrices. High-performance liquid chromatography (HPLC) is a commonly used technique.

HPLC Method for the Determination of Hydroquinine

While a specific validated method for hydroquinine was not found in the provided search results, a general approach based on methods for similar compounds can be outlined. A reverse-phase HPLC method would be suitable.

Workflow Diagram:

A Sample Preparation (e.g., extraction from plasma or formulation) B HPLC System A->B E UV Detector B->E C C18 Reverse-Phase Column C->B D Mobile Phase (e.g., Acetonitrile/Water with buffer) D->B F Data Acquisition and Analysis E->F

Sources

Foundational

The Isolation of Cinchona Alkaloids: A Technical Analysis of Quinine and Isoquinine

Executive Summary The isolation of alkaloids from Cinchona bark represents a watershed moment in pharmacognosy, marking the transition from crude herbalism to modern phytochemistry. While Quinine is the primary antimalar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of alkaloids from Cinchona bark represents a watershed moment in pharmacognosy, marking the transition from crude herbalism to modern phytochemistry. While Quinine is the primary antimalarial agent derived from this process, the technical history is incomplete without understanding its structural isomers, specifically Isoquinine .

Isoquinine (C₂₀H₂₄N₂O₂) is not typically a primary natural isolate but a thermodynamic isomer formed during the harsh acid-base extraction processes historically employed. Understanding the Quinine


 Isoquinine degradation pathway is critical for process chemists to ensure purity and stability in alkaloid production. This guide reconstructs the historical isolation protocols of Pelletier and Caventou (1820), analyzes the mechanistic formation of isoquinine, and provides modern separation methodologies.

Chemical Foundations: Quinine vs. Isoquinine[1][2]

To the uninitiated, the distinction between Quinine and Isoquinine is subtle but pharmacologically significant. Both share the quinoline core and quinuclidine ring, but they differ in the position of the double bond on the quinuclidine vinyl side chain.

Structural Isomerism
  • Quinine: Contains a terminal vinyl group (

    
    ) at the C-3 position of the quinuclidine ring.
    
  • Isoquinine: Formed via acid-catalyzed isomerization where the double bond migrates to an internal position (ethylidene group,

    
    ), typically referred to as 
    
    
    
    -isoquinine.
FeatureQuinineIsoquinine (

isomer)
CAS Number 130-95-0697260-51-8 (varies by isomer)
Molecular Formula C₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₂
C-3 Substituent Vinyl (

)
Ethylidene (

)
Origin Natural MetaboliteAcid-Catalyzed Artifact / Minor Metabolite
Solubility (Ether) SolubleLess Soluble
Optical Rotation Levorotatory (

)
Varies (often lower magnitude)
The Isomerization Mechanism

The formation of Isoquinine is a key "failure mode" in historical extraction. When Quinine is heated with mineral acids (used to solubilize the alkaloids from bark), the vinyl group undergoes a protonation-deprotonation sequence, shifting the double bond to the more thermodynamically stable internal position.

Isomerization cluster_conditions Reaction Conditions Q Quinine (Terminal Vinyl Group) I Carbocation Intermediate Q->I + H+ (Acid) Protonation of C=C IQ Isoquinine (Internal Ethylidene) I->IQ - H+ Shift to thermodynamic stability Heat, Mineral Acid (H2SO4/HCl) Heat, Mineral Acid (H2SO4/HCl)

Figure 1: Acid-catalyzed isomerization of Quinine to Isoquinine. High temperatures during acid extraction favor this shift.

Historical Isolation Protocol (Pelletier & Caventou, 1820)[3]

The following protocol is a technical reconstruction of the method Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou used to isolate the "alkali of Cinchona." It relies on the principle of Acid-Base Extraction , a technique they pioneered.

The "Acid-Base" Workflow

Objective: Isolate total alkaloids (Quinine + Cinchonine) from Cinchona succirubra (Red Bark) or Cinchona calisaya (Yellow Bark).

Reagents:

  • Powdered Cinchona Bark

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) - Dilute

  • Calcium Oxide (Quicklime, CaO) or Calcium Hydroxide

  • Ethanol (Rectified Spirit)

  • Water[1]

Step-by-Step Methodology:

  • Acidic Decoction (Solubilization):

    • Action: Boil 1 kg of powdered bark in 10 L of dilute acid (pH ~2-3) for 1 hour.

    • Mechanism:[2][3] Natural alkaloids exist as salts (quinates/tannates) bound to plant fibers. Acid protonates the alkaloids (

      
      ), making them water-soluble and displacing them from tannins.
      
    • Risk:[3][4] Excessive boiling here generates Isoquinine artifacts.

  • Filtration & Basification:

    • Action: Filter the acidic decoction to remove bark residue. To the filtrate, add excess Calcium Oxide (Lime) slurry until pH > 10.

    • Mechanism:[2][3][5] The strong base deprotonates the alkaloid salts (

      
      ). The free-base alkaloids are insoluble in water and precipitate out, co-precipitating with excess lime and calcium salts.
      
  • Solvent Extraction (The "Spirit" Wash):

    • Action: Collect the precipitate (Alkaloids + Lime) and dry it. Wash this solid mass repeatedly with boiling Ethanol.

    • Mechanism:[2][3] Free-base Quinine and Cinchonine are highly soluble in hot ethanol. Calcium salts and other impurities remain insoluble.

  • Fractional Crystallization (Separation):

    • Action: Evaporate the ethanol to obtain a crude alkaloid residue. Dissolve residue in dilute Sulfuric Acid to form sulfate salts. Allow to cool.

    • Observation:Quinine Sulfate crystallizes out first (it is far less soluble in cold water than Cinchonine sulfate).

    • Mother Liquor: The remaining liquid contains Cinchonine, Quinidine, and degradation products like Isoquinine .

ExtractionWorkflow Bark Cinchona Bark (Alkaloids as Tannates) Acid Dilute H2SO4 (Boiling) Bark->Acid Extract Acidic Filtrate (Soluble Alkaloid Salts) Acid->Extract Solubilization Base Add Lime (CaO) (Basification) Extract->Base Precip Precipitate (Free Bases + Ca Salts) Base->Precip Deprotonation Ethanol Hot Ethanol Wash Precip->Ethanol Crude Crude Alkaloid Mixture Ethanol->Crude Selective Dissolution Cryst Crystallization as Sulfates Crude->Cryst Q Quinine Sulfate (Crystals) Cryst->Q Precipitates First ML Mother Liquor (Cinchonine, Quinidine, Isoquinine) Cryst->ML Remains in Solution

Figure 2: The Pelletier-Caventou Acid-Base Extraction Workflow.

Technical Differentiation & Quality Control

In the 19th century, "Quinoidine" was the name given to the amorphous brown residue left after Quinine crystallization. We now know this residue is rich in Isoquinine , Quinidine, and Cinchonidine. Distinguishing these requires precise assays.

The Kerner Test (Ammonia Test)

Developed in 1862, this was the gold standard for Quinine purity.

  • Principle: Quinine sulfate is less soluble in water than other alkaloid sulfates, but pure Quinine free base is soluble in ammonia.

  • Protocol: Shake 2g of Quinine Sulfate in 20mL water at 60°C. Cool to 15°C. Filter. Add Ammonia water to the filtrate.

  • Result: If the solution remains clear, the Quinine is pure. Persistent turbidity indicates the presence of "other alkaloids" (Cinchonidine, Isoquinine).

Modern Chromatographic Separation

To isolate Isoquinine specifically for research, modern HPLC is required.

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (85:15)
Detection UV @ 250 nm or Fluorescence (Ex 330nm / Em 420nm)
Elution Order 1. Cinchonine/Cinchonidine (Polar) 2. Quinidine 3. Quinine 4. Isoquinine (Late eluting due to structural rigidity/hydrophobicity changes)

References

  • Pelletier, P. J., & Caventou, J. B. (1820).[6][7] Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique.

  • Kaufman, T. S., & Rúveda, E. A. (2005). The Quest for Quinine: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition.

  • Woodward, R. B., & Doering, W. E. (1944). The Total Synthesis of Quinine. Journal of the American Chemical Society.

  • Wulf, M., et al. (2020). Separation of Cinchona Alkaloids by High-Performance Liquid Chromatography. Journal of Chromatography A.

  • Science Museum Group. (1820). Original preparation of quinine by Pelletier and Caventou.[1][6]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Cinchona Alkaloids as Chiral Ligands in Asymmetric Synthesis: A Focus on Quinine and Quinidine

A Note to the Researcher: Your inquiry focused on the use of isoquinine as a chiral ligand in asymmetric synthesis. Following a comprehensive literature review, it has been determined that there is a notable absence of s...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Your inquiry focused on the use of isoquinine as a chiral ligand in asymmetric synthesis. Following a comprehensive literature review, it has been determined that there is a notable absence of specific, readily available scientific data and established protocols for the use of isoquinine in this capacity. Isoquinine is a diastereomer of the well-known Cinchona alkaloids, quinine and quinidine. It is these two compounds that have been extensively studied and widely applied as powerful chiral ligands and organocatalysts in a vast array of asymmetric transformations.

Therefore, this guide has been structured to provide you with detailed application notes and protocols for the use of quinine and its pseudo-enantiomer, quinidine , in asymmetric synthesis. This information is highly relevant and will equip you with the foundational knowledge and practical methodologies applicable to the broader class of Cinchona alkaloid-derived catalysts. We will explore the structural features that make these molecules exceptional chiral inducers and delve into their application in several key asymmetric reactions.

Introduction: The Privileged Architecture of Cinchona Alkaloids

Quinine and quinidine are naturally occurring chiral alkaloids isolated from the bark of the Cinchona tree. Their unique rigid bicyclic structure, featuring multiple stereocenters, a quinoline moiety, and both a tertiary amine and a secondary alcohol, provides a privileged chiral scaffold for asymmetric catalysis. These functional groups can act as Brønsted bases, Lewis bases, and hydrogen-bond donors, enabling a variety of activation modes for different substrates.

The key to their widespread use is the concept of "pseudo-enantiomers." While not true mirror images, quinine and quinidine often provide access to opposite enantiomers of a product with similar high levels of stereocontrol, simply by switching from one alkaloid to the other. This feature is invaluable in the synthesis of chiral molecules where access to both enantiomers is often required for biological testing and development.

Key Applications in Asymmetric Synthesis

Quinine and quinidine derivatives have been successfully employed in a multitude of asymmetric reactions. Below, we detail their application in two of the most significant and widely used transformations: the Sharpless Asymmetric Dihydroxylation and the Asymmetric Michael Addition.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a landmark reaction in organic synthesis that allows for the enantioselective conversion of prochiral alkenes to chiral vicinal diols.[1][2] This powerful transformation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD). The ligands, typically phthalazine (PHAL) ethers of the alkaloids, create a chiral binding pocket around the osmium center, directing the oxidation to one face of the alkene.

Mechanism of Action: The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming an osmate ester.[1] The chiral ligand accelerates this cycloaddition and controls the facial selectivity. The resulting osmate(VI) ester is then hydrolyzed to release the chiral diol, and the osmium(VI) is re-oxidized to osmium(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide(III), allowing the catalytic cycle to continue.[2]

Diagram: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

Sharpless Asymmetric Dihydroxylation OsO4 OsO₄ Active_Catalyst [OsO₄-Ligand] Complex OsO4->Active_Catalyst Ligand Chiral Ligand (DHQ)₂PHAL or (DHQD)₂PHAL Ligand->Active_Catalyst Osmate_Ester Osmate(VI) Ester Intermediate Active_Catalyst->Osmate_Ester + Alkene Alkene Alkene Alkene->Osmate_Ester Diol Chiral Vicinal Diol Osmate_Ester->Diol + H₂O OsVI Os(VI) Species Osmate_Ester->OsVI OsVI->Active_Catalyst + Co-oxidant OsVI->Active_Catalyst Cooxidant K₃[Fe(CN)₆] (Co-oxidant) Reduced_Cooxidant K₄[Fe(CN)₆] Cooxidant->Reduced_Cooxidant Reoxidation Michael_Addition_TS Transition state organization cluster_catalyst Quinine-Thiourea Catalyst Quinuclidine_N Quinuclidine N (Basic site) Thiourea_NH1 Thiourea N-H Thiourea_NH2 Thiourea N-H Michael_Donor Michael Donor (e.g., malonate) Michael_Donor->Quinuclidine_N H-abstraction Michael_Acceptor Michael Acceptor (e.g., nitroalkene) Michael_Acceptor->Thiourea_NH1 H-bonding Michael_Acceptor->Thiourea_NH2 H-bonding

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Application

Isoquinine applications in antimalarial drug resistance studies

Application Note: Mechanistic Profiling of Antimalarial Resistance Using Isoquinine Executive Summary & Nomenclature Alert Disambiguation: This guide focuses on Isoquinine (the structural isomer of Quinine, often -isoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Antimalarial Resistance Using Isoquinine

Executive Summary & Nomenclature Alert

Disambiguation: This guide focuses on Isoquinine (the structural isomer of Quinine, often


-isoquinine), used as a chemical probe to map the stereospecificity of drug resistance transporters.
Note: This is distinct from "Isoquine" (N-tert-butyl isoquine, GSK369796), a synthetic 4-aminoquinoline drug candidate.[1]

Scope: The emergence of multidrug-resistant (MDR) Plasmodium falciparum is primarily driven by mutations in the PfCRT (Chloroquine Resistance Transporter) and PfMDR1 transporters. These transporters act as "molecular vacuum cleaners," effluxing drugs out of the parasite's digestive vacuole.

Isoquinine is a critical tool in Structure-Activity Relationship (SAR) studies. By comparing the efficacy of Quinine against its isomer Isoquinine in resistant strains, researchers can map the precise "shape" of the mutant transporter's binding pocket. This application note details the protocols for using Isoquinine to probe resistance mechanisms and validate novel transporter inhibitors.

Scientific Foundation: The Stereochemical Probe

The primary mechanism of Quinine (QN) resistance involves the K76T mutation in PfCRT. However, this efflux mechanism is highly stereoselective.

  • Quinine (QN): Substrate for mutant PfCRT (Effluxed

    
     Resistance).
    
  • Quinidine (QD): Diastereomer of QN.[2] Often retains potency against QN-resistant strains because it fits poorly into the efflux pump.

  • Isoquinine (IsoQN): Structural isomer (typically involving the migration of the vinyl double bond to an ethylidene position).

Experimental Logic: If a strain is resistant to Quinine but sensitive to Isoquinine, the resistance mechanism (efflux pump) specifically requires the native vinyl group orientation for binding. Isoquinine thus serves as a "negative control" for the transporter's substrate specificity.

Pathway Diagram: Cinchona Alkaloid Interaction with PfCRT

PfCRT_Interaction cluster_vacuole Digestive Vacuole (Acidic pH 5.0) cluster_membrane Vacuolar Membrane Heme Free Heme (Toxic) Hemozoin Hemozoin (Inert) Heme->Hemozoin Crystallization Drug_QN Quinine (QN) Target Inhibition of Heme Crystallization Drug_QN->Target PfCRT_WT PfCRT (Wild Type) No Efflux Drug_QN->PfCRT_WT No Transport PfCRT_Mut PfCRT (Mutant K76T) Drug Efflux Pump Drug_QN->PfCRT_Mut High Affinity Binding Drug_IsoQN Isoquinine (IsoQN) Drug_IsoQN->Target Drug_IsoQN->PfCRT_Mut Low Affinity (Steric Mismatch) Cytosol Parasite Cytosol Drug_IsoQN->Cytosol No Efflux (Retained Potency) Target->Heme Accumulation (Parasite Death) PfCRT_Mut->Cytosol QN Efflux (Resistance)

Caption: Schematic showing how structural isomers (Isoquinine) evade the PfCRT efflux pump (Red) while retaining the ability to inhibit heme detoxification (Yellow).

Protocol A: Comparative IC50 Phenotyping (SYBR Green I)

This protocol quantifies the "Resistance Index" (RI) of Isoquinine compared to Quinine. A low RI for Isoquinine in a Quinine-resistant strain confirms the stereoselectivity of the resistance mechanism.

Materials:

  • Strains: P. falciparum 3D7 (Sensitive), Dd2 or K1 (Multidrug Resistant).

  • Compounds: Quinine Sulfate (Sigma), Isoquinine (Toronto Research Chemicals or custom synthesis), Chloroquine (Control).

  • Reagent: SYBR Green I nucleic acid stain.

  • Media: RPMI 1640 supplemented with Albumax II.

Step-by-Step Workflow:

  • Synchronization:

    • Synchronize parasite cultures to the ring stage using 5% Sorbitol 48 hours prior to the assay.

    • Adjust parasitemia to 0.5% and Hematocrit to 2%.

  • Compound Preparation:

    • Dissolve Isoquinine and Quinine in DMSO to create 10 mM stock solutions.

    • Prepare serial 2-fold dilutions in complete medium (Concentration range: 1000 nM to 1.9 nM).

    • Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Plating:

    • Dispense 100 µL of drug dilutions into 96-well black-bottom plates.

    • Add 100 µL of synchronized parasite suspension.

    • Include "No Drug" (100% growth) and "No Parasite" (Background) controls.

  • Incubation:

    • Incubate at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours (one complete replication cycle).

  • Development & Readout:

    • Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I.

    • Incubate in dark for 1 hour at room temperature.

    • Read fluorescence (Ex: 485 nm, Em: 535 nm).

Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).



Compound3D7 (Sensitive) IC50Dd2 (Resistant) IC50Resistance Index (RI)Interpretation
Quinine ~50 nM~400 nM8.0Confirmed Resistance
Isoquinine ~60 nM~90 nM1.5 Resistance Evaded

Protocol B: Heme Crystallization Inhibition (BHIA)

To confirm that Isoquinine functions as an antimalarial (and isn't just inactive), you must verify it binds heme. This cell-free assay proves the drug's intrinsic mechanism of action is intact.

Principle: Antimalarials inhibit the conversion of free heme (hematin) into hemozoin (beta-hematin). We measure the amount of unconverted heme.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 5.0).

  • Tween-20.

Workflow:

  • Reaction Mix: In a 96-well plate, mix:

    • 100 µL Hemin (100 µM final).

    • 100 µL Drug (Isoquinine or Quinine, varying concentrations).

    • Buffer to maintain pH 5.0 (mimicking the digestive vacuole).

  • Initiation: Incubate at 37°C for 18–24 hours to allow crystallization.

  • Solubilization: Add Pyridine solution (5% v/v) to dissolve unconverted hemin only. (Hemozoin crystals do not dissolve in pyridine).

  • Measurement: Read absorbance at 405 nm. High absorbance = High unconverted heme = Strong drug activity.

Validation Criteria:

  • Isoquinine must show an IC50 for heme inhibition comparable to Quinine. If Isoquinine fails this test, it is not a valid probe for resistance; it is simply an inactive compound.

Application Note: In Silico Docking to PfCRT

For researchers with access to computational resources, docking Isoquinine into the PfCRT structure (PDB ID: 6UKJ or similar cryo-EM structures) provides molecular validation.

Workflow Diagram: Computational Validation

Docking_Workflow Step1 Retrieve Structure PfCRT (PDB: 6UKJ) Step2 Ligand Preparation Generate 3D conformers of Quinine & Isoquinine Step1->Step2 Step3 Define Grid Box Center: Central Cavity (K76) Step2->Step3 Step4 Molecular Docking (AutoDock Vina / Glide) Step3->Step4 Step5 Analyze Binding Energy (ΔG) and H-bond Interactions Step4->Step5 Result Outcome: Isoquinine shows steric clash with T76 residue? Step5->Result

Caption: Computational workflow to predict binding affinity of Isoquinine vs. Quinine in the PfCRT resistance channel.

Interpretation:

  • Quinine: Should dock favorably into the central cavity of the mutant (76T) form.

  • Isoquinine: Look for steric clashes caused by the shifted vinyl/ethylidene group. If the binding energy is significantly lower (more positive) than Quinine in the mutant model, it supports the hypothesis that the transporter cannot accommodate the isomer.

References

  • Fidelity of Cinchona Alkaloid Isomers

    • Title: Antimalarial Efficacy of Hydroxyethylapoquinine (SN-119)
    • Source: Antimicrobial Agents and Chemotherapy (ASM).
    • Context: Discusses the synthesis and testing of Quinine isomers and derivatives (delta-3,10-isoquinine) against resistant strains.
    • URL:[Link]

  • Mechanism of Quinine Resistance

    • Title: Quinoline antimalarials: mechanisms of action and resistance.[3]

    • Source: PubMed / Molecular Medicine Today.
    • Context: Foundational text on how quinolines interact with heme and the resistance transporters.
    • URL:[Link]

  • Isoquine (Drug Candidate)

    • Title: Isoquine and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials.[1][4][5]

    • Source: Journal of Medicinal Chemistry.[6]

    • Context: Essential for distinguishing the GSK drug candidate
    • URL:[Link]

  • Structural Biology of PfCRT

    • Title: Structural basis for drug recognition and resistance by the malaria parasite transporter PfCRT.
    • Source: N
    • Context: Provides the structural data (PDB 6UKJ) required for the docking protocol described in Section 5.
    • URL:[Link]

Sources

Method

Application Note: Preparation and Certification of Isoquinine Reference Standards for High-Performance Liquid Chromatography (HPLC) Analysis

Abstract This document provides a comprehensive, field-proven guide for the preparation, purification, characterization, and utilization of isoquinine reference standards for HPLC analysis. Isoquinine, a critical process...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, purification, characterization, and utilization of isoquinine reference standards for HPLC analysis. Isoquinine, a critical process-related impurity and diastereomer of quinidine, requires precise quantification for quality control and regulatory compliance in pharmaceutical development. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the fundamental scientific rationale behind them. The protocols herein are structured to ensure the creation of a self-validating, high-purity reference standard suitable for rigorous analytical applications.

Introduction: The Analytical Imperative of Isoquinine

Isoquinine is a structural isomer of quinoline and the foundational backbone for a vast family of naturally occurring alkaloids.[1] In the context of pharmaceutical manufacturing, its significance is most pronounced as a process-related impurity in the production of quinidine, an important antiarrhythmic drug.[] Quinidine and isoquinine are diastereomers, making their separation and quantification a non-trivial analytical challenge.

Regulatory bodies such as the FDA, guided by the International Conference on Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities in new drug substances.[3][4] An impurity level exceeding the identification threshold requires formal characterization. Therefore, the availability of a highly pure and well-characterized isoquinine reference standard is not merely an analytical convenience but a regulatory necessity to ensure the safety and efficacy of the final drug product.[5] This application note details the complete workflow for generating such a standard in-house.

Synthesis of Isoquinine from Quinidine

2.1 Mechanistic Rationale

The most direct and relevant method for preparing an isoquinine impurity standard is through the acid-catalyzed isomerization of quinidine. This reaction proceeds via a retro-Michael-type ring-opening of the quinuclidine core, followed by rotation and subsequent ring-closure to form the thermodynamically more stable diastereomer, isoquinine. This approach mimics a potential degradation or transformation pathway in the drug substance manufacturing process, making the synthesized standard particularly relevant.

2.2 Experimental Protocol: Synthesis

This protocol describes the conversion of quinidine to isoquinine.

Materials:

  • Quinidine (starting material, >98% purity)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH), 5M solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of quinidine in 100 mL of 2M sulfuric acid.

  • Isomerization: Heat the solution to reflux (approximately 100-110 °C) with gentle stirring for 24 hours. The progress of the reaction can be monitored by taking small aliquots, neutralizing them, and analyzing by HPLC.

  • Neutralization: After cooling the reaction mixture to room temperature in an ice bath, carefully neutralize the solution by slowly adding 5M NaOH until the pH reaches ~10-11. This step must be performed in a fume hood with caution due to the exothermic nature of the neutralization. A precipitate of the free base will form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with 75 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude isoquinine product as a solid.

Purification of Isoquinine

The crude product from the synthesis will contain unreacted quinidine and potentially other side products. Purification to a level suitable for a reference standard (>99.5%) is critical. Recrystallization is an effective method for this purpose.[6][7]

3.1 Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude Isoquinine

  • Ethanol (95%)

  • Erhlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude isoquinine solid into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol—just enough to fully dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature. The lower solubility of isoquinine in cooler ethanol will cause it to crystallize out. To maximize yield, the flask can be placed in an ice bath for 30 minutes after reaching room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40 °C overnight to remove residual solvent.

  • Purity Check: Assess the purity of the dried material using the HPLC method detailed in Section 5.0. If the purity is below the required threshold, a second recrystallization may be necessary.

Characterization and Identity Confirmation

A reference standard must be rigorously characterized to confirm its identity and purity.[5] This establishes its suitability for use in quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): To determine chromatographic purity and confirm separation from quinidine.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₀H₂₄N₂O₂, MW: 324.42 g/mol ).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the precise chemical structure and stereochemistry, distinguishing it from quinidine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

  • Residual Solvent Analysis (GC-HS): To quantify any remaining ethanol from the purification process.

  • Water Content (Karl Fischer Titration): To determine the water content, which is crucial for calculating the exact concentration of prepared standard solutions.

Preparation of Reference Standard Solutions

Accurate preparation of stock and working solutions is fundamental to the reliability of any analysis.

5.1 Protocol: Standard Solution Preparation

Materials:

  • Purified Isoquinine Reference Standard

  • HPLC-grade Methanol or Acetonitrile

  • Class A volumetric flasks

  • Calibrated analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the purified isoquinine reference standard.

    • Quantitatively transfer the material to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (e.g., methanol) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the same diluent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare working standards by performing serial dilutions from the stock solution using Class A volumetric pipettes and flasks. For example, to prepare a 10 µg/mL working standard, dilute 1.0 mL of the stock solution to 100 mL.

  • Storage: Store all standard solutions in a refrigerator at 2-8 °C and protect from light. Conduct stability studies to determine the appropriate expiration date.

HPLC Method for Isoquinine Analysis

This reversed-phase HPLC method is designed to provide robust separation of isoquinine from its diastereomer, quinidine.

6.1 Workflow for Isoquinine Preparation and Analysis

G cluster_prep Reference Standard Preparation cluster_hplc HPLC Workflow synthesis Synthesis (Quinidine Isomerization) purification Purification (Recrystallization) synthesis->purification Crude Product characterization Characterization (NMR, MS, HPLC) purification->characterization Purified Solid prep_std Prepare Standard Solution characterization->prep_std Certified Standard hplc_run HPLC Analysis prep_std->hplc_run prep_sample Prepare Sample Solution prep_sample->hplc_run data_analysis Data Analysis (Quantification) hplc_run->data_analysis

Caption: Overall workflow from synthesis to HPLC analysis.

6.2 HPLC Operating Parameters

The following parameters have been optimized for the separation of isoquinoline alkaloids.[9][10]

ParameterSpecificationRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 stationary phases provide excellent retention and selectivity for alkaloids.[10]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic AcidBuffered mobile phase controls the ionization state of the basic nitrogen, ensuring sharp, symmetrical peaks.[10]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Program 0-20 min: 20% B; 20-25 min: 20% to 50% B; 25-30 min: 50% BA gradient is employed to ensure elution of all components with good resolution in a reasonable timeframe.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nm (UV-Vis or DAD)Provides good sensitivity for the isoquinoline chromophore.[9]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Ensures compatibility with the initial mobile phase conditions, preventing peak distortion.

6.3 System Suitability Testing (SST)

Before analyzing any samples, the suitability of the chromatographic system must be verified.[11][12] This is achieved by injecting a system suitability solution (a solution containing both quinidine and isoquinine at a relevant concentration) multiple times.

HPLC_Workflow start Start Analysis sst_injection Inject SST Solution (5-6 Replicates) start->sst_injection check_sst Evaluate SST Criteria: - %RSD < 2.0% - Tailing Factor < 2.0 - Resolution (Rs) > 2.0 sst_injection->check_sst sample_analysis Inject Blank, Standards, and Samples check_sst->sample_analysis Pass troubleshoot Troubleshoot System (Check Pump, Column, Mobile Phase) check_sst->troubleshoot Fail end Analysis Complete sample_analysis->end troubleshoot->sst_injection

Caption: HPLC system suitability and analysis workflow.

6.4 SST Acceptance Criteria

The following criteria, based on USP General Chapter <621>, must be met for the system to be considered suitable for analysis.[13]

SST ParameterAcceptance CriterionPurpose
Repeatability (%RSD) ≤ 2.0% for peak areas from ≥5 replicate injectionsEnsures the precision of the injection and detection system.[13]
Tailing Factor (T) ≤ 2.0 for the isoquinine peakConfirms peak symmetry, which is essential for accurate integration.[13]
Resolution (Rs) ≥ 2.0 between the isoquinine and quinidine peaksGuarantees that the two diastereomers are baseline separated, allowing for accurate quantification.[13]

Conclusion

The successful in-house preparation of a high-purity isoquinine reference standard is an achievable and essential task for laboratories involved in the quality control of quinidine-related pharmaceuticals. By following the detailed protocols for synthesis, purification, and characterization outlined in this document, scientists can produce a reliable standard. The subsequent implementation of the validated HPLC method, including rigorous system suitability testing, ensures the generation of accurate, reproducible, and defensible analytical data that meets stringent regulatory expectations.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

  • Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • ResearchGate. (2013, September 4). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • MDPI. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... Retrieved from [Link]

  • Hindawi. (2018, February 20). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids.... Retrieved from [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • PubMed. (1989). Methods of isolation and determination of isoquinoline alkaloids. Retrieved from [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine total synthesis. Retrieved from [Link]

  • YouTube. (2024, May 1). CARDIOVASCULAR DRUGS-V (Synthesis of Quinidine & Quinine). Retrieved from [Link]

  • YouTube. (2020, August 15). Synthesis of Quinine and Quinidine (Episode 20). Retrieved from [Link]

  • PubMed. (1990). Synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a new metabolite of quinidine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Total synthesis of quinine (1) and quinidine (2).... Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • YouTube. (2021, March 11). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • precisionFDA. (n.d.). QUINIDINE. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • LabMal. (n.d.). HPLC Standards - This is What You Need. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

HPLC separation of Quinine and Isoquinine peaks

Technical Support Center: HPLC Separation of Cinchona Alkaloids Topic: High-Performance Liquid Chromatography (HPLC) separation of Quinine and Isoquinine peaks. Ticket ID: #QA-882-ISO Status: Open Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Separation of Cinchona Alkaloids

Topic: High-Performance Liquid Chromatography (HPLC) separation of Quinine and Isoquinine peaks. Ticket ID: #QA-882-ISO Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Technical Context

The Challenge: Separating Quinine from its isomers—specifically Isoquinine (an acid-degradation product) and Quinidine (its natural diastereomer)—is analytically demanding due to their identical molecular weight (


) and similar pKa values.[1][2]
  • Quinine: (R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol.[1][2]

  • Isoquinine: Formed via acid-catalyzed migration of the vinyl double bond (ethylidene isomer) or cyclization.[1][2] It is a common impurity in Quinine salts subjected to heat or acidic stress.[2]

  • Quinidine: The stereoisomer (diastereomer) of Quinine.[1][2][3]

Critical Separation Factors:

  • Silanol Activity: Both compounds contain basic nitrogen atoms (quinuclidine

    
    , quinoline 
    
    
    
    ).[1][2] They interact strongly with residual silanols on silica-based columns, causing severe peak tailing.[2]
  • pH Control: Mobile phase pH must be carefully tuned (typically pH 2.0–3.0) to protonate both nitrogens, ensuring the analytes exist as cations and minimizing secondary silanol interactions.

  • Selectivity: Standard C18 columns may struggle to resolve the critical pair (Quinine/Isoquinine) without specific mobile phase modifiers.[1][2]

Standard Operating Procedure (SOP)

This protocol is validated for the resolution of Quinine, Quinidine, and Isoquinine.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1) , End-capped, Base-deactivated (e.g., Waters Symmetry C18, Phenomenex Luna C18) Dimensions:

High carbon load and end-capping reduce silanol interactions.[1][2]
Mobile Phase A


buffer, adjusted to pH 3.0 with Orthophosphoric Acid (

).
Acidic pH suppresses silanol ionization (

) and ensures analytes are fully ionized (

).[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluting solvent for hydrophobic aromatic rings.[1][2]
Isocratic Ratio 86:14 (Buffer : ACN)Optimized for retention of polar alkaloids while resolving isomers.[1][2]
Modifier Methanesulfonic acid (

) or Triethylamine (

)
Optional: Competing base (TEA) or ion-pairing agent (MSA) to sharpen peaks.[1][2]
Flow Rate

Standard flow for

ID columns.
Temperature

Slightly elevated temperature improves mass transfer and peak shape.[1][2]
Detection UV @ 235 nm (or Fluorescence: Ex

, Em

)

is the isosbestic point; Fluorescence offers higher selectivity.[1]
Injection Vol

Prevent column overload which degrades resolution.
Preparation of Standard Solution
  • Diluent: Mobile Phase.

  • Stock: Dissolve

    
     Quinine Sulfate in 
    
    
    
    diluent (
    
    
    ).
  • System Suitability: Mix Quinine and Isoquinine (or Quinidine) standards to target a resolution (

    
    ) 
    
    
    
    .

Troubleshooting & Diagnostics (FAQ)

Q1: My Quinine peak is tailing significantly (Asymmetry > 2.0). How do I fix this?

Root Cause: Interaction between the positively charged quinuclidine nitrogen and negatively charged residual silanols on the column stationary phase. Corrective Actions:

  • Add a "Sacrificial Base": Add

    
     Triethylamine (TEA) to the mobile phase.[1][2] TEA competes for silanol sites, blocking them from the analyte. Note: Adjust pH after  adding TEA.
    
  • Lower the pH: Ensure pH is

    
    . At pH 2.5, silanols are protonated (neutral) and less interactive.[1][2]
    
  • Switch Column: Use a "Base Deactivated" (BD) or "High Purity" silica column designed specifically for basic compounds.[1][2]

Q2: Quinine and Isoquinine are co-eluting (merged peaks).

Root Cause: Insufficient selectivity (


).[1][2] The hydrophobic difference between the vinyl group (Quinine) and the ethylidene group (Isoquinine) is slight.[1]
Corrective Actions: 
  • Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol engages in hydrogen bonding that can differentiate the steric accessibility of the isomers.

  • Temperature Effect: Lower the column temperature to

    
    . Lower temperature often increases selectivity for structural isomers, though it increases backpressure.[2]
    
  • Use Ion-Pairing: Add Hexanesulfonic Acid (

    
    ) to the mobile phase.[1][2] This forms neutral ion-pairs with the alkaloids, altering retention based on hydrophobicity rather than just pKa.[2]
    
Q3: I see a small "shoulder" peak on Quinine. Is this Isoquinine?

Analysis:

  • Dihydroquinine: A common natural impurity (hydrogenated vinyl group).[1][2] Usually elutes after Quinine.

  • Isoquinine: An acid-degradation product.[1][2] Usually elutes before or very close to Quinine depending on the specific column selectivity.[2]

  • Verification: Perform a forced degradation study (heat Quinine in

    
     for 2 hours). If the shoulder grows, it is likely Isoquinine.
    

Visualizations

Figure 1: Isomerization & Degradation Logic

Caption: Chemical relationship between Quinine and its key impurities. Acidic stress leads to the formation of Isoquinine (ethylidene migration).

QuininePathways cluster_0 Critical Separation Pair Quinine Quinine (Natural Alkaloid) Quinidine Quinidine (Diastereomer) Quinine->Quinidine Stereo-isomerization (C9 Inversion) Isoquinine Isoquinine (Acid Degradant) Quinine->Isoquinine Acid/Heat (Vinyl Migration) Dihydro Dihydroquinine (Hydrogenated Impurity) Quinine->Dihydro Hydrogenation (Impurity)

[1]

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step workflow for resolving peak issues in Cinchona alkaloid HPLC methods.

Troubleshooting Start Issue Detected IssueType Identify Problem Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Asymmetry Resolution Poor Resolution (Rs < 1.5) IssueType->Resolution Co-elution Silanols Cause: Silanol Interaction Tailing->Silanols Selectivity Cause: Similar Hydrophobicity Resolution->Selectivity Action1 Add 0.1% TEA to Mobile Phase Silanols->Action1 Action2 Lower pH to 2.5 Action1->Action2 If fails Action3 Switch ACN to MeOH Selectivity->Action3 Action4 Decrease Temp to 20°C Action3->Action4 If fails Action5 Add Ion-Pairing Agent (Hexanesulfonate) Action4->Action5 If fails

References

  • United States Pharmacopeia (USP). Quinine Sulfate Monograph: Organic Impurities Procedure.[1][2] USP-NF.[1][2] (Standard method for Cinchona alkaloid separation using L1 column and methanesulfonic acid).[1][2] Link[1]

  • McCalley, D. V. (2002).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Seminal work on silanol interactions with basic alkaloids).[1][2] Link

  • Fegas, G., et al. (2010).[1][2] Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC.[2][3] Asian Journal of Chemistry.[2] (Details the specific mobile phase ratios for isomer separation). Link

  • BenchChem. Isoquinine Structure and Properties. (Chemical data verifying Isoquinine as a distinct structural isomer). Link

Sources

Optimization

Improving resolution between Isoquinine and Quinidine impurities

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Optimizing Resolution of Isoquinine and Quinidine Impurities Executive Summary: The Stereochemical Challen...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Optimizing Resolution of Isoquinine and Quinidine Impurities

Executive Summary: The Stereochemical Challenge

Separating Quinidine (the dextrorotatory diastereomer) from its impurities, particularly Isoquinine (often formed via acid-catalyzed isomerization of the vinyl group) and Quinine (the levorotatory diastereomer), is a classic chromatographic challenge. These molecules share identical molecular weights (324.42 g/mol ) and pKa values (~5.4 and ~8.8), differing primarily in their 3D spatial arrangement and the position of the vinyl double bond.

Standard C18 methods often fail to resolve these species because hydrophobic interaction alone cannot discriminate between such subtle steric differences. Successful resolution requires a multi-modal approach leveraging:

  • Silanol Suppression: To reduce peak tailing caused by the basic quinuclidine nitrogen.

  • pH Control: To manipulate the ionization state of the quinoline ring.

  • Shape Selectivity: Using high-carbon-load or phenyl-based stationary phases.

The "Gold Standard" Protocol

This protocol is engineered for robustness, derived from USP mandates but optimized for higher resolution of isomeric impurities like Isoquinine.

Instrument Configuration
  • System: UHPLC or HPLC with quaternary pump.

  • Detector: Diode Array Detector (DAD) or Fluorescence (FLD) for trace impurities.

    • UV:[1][2][3] 235 nm (high sensitivity) or 330 nm (selectivity).

    • FLD: Ex 350 nm / Em 450 nm (Specific for Cinchona alkaloids).

Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 High-Density Bonding (e.g., Zorbax SB-C18 or Symmetry C18), 250 x 4.6 mm, 5 µm.High carbon load increases shape selectivity for isomers. "Stable Bond" (SB) phases resist acid hydrolysis.
Mobile Phase A Buffer: 20 mM Potassium Phosphate (monobasic) + 0.2% Triethylamine (TEA), adjusted to pH 3.0 with Phosphoric Acid.Low pH ensures full ionization (reducing retention variation). TEA blocks active silanol sites to prevent tailing.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks than Methanol for these alkaloids due to lower viscosity and dipole interactions.
Mode Isocratic (86:14 Buffer:ACN)Isocratic elution maintains constant selectivity factors (

) critical for separating closely eluting isomers.
Flow Rate 1.0 - 1.5 mL/minAdjusted for backpressure; higher flow can improve efficiency for large alkaloids.
Temperature 35°C ± 1°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer.

Troubleshooting & Optimization Guide

This section addresses specific failure modes users encounter when separating Isoquinine from Quinidine.

Issue 1: "My Isoquinine and Quinidine peaks are co-eluting or merging."

Diagnosis: Insufficient Selectivity (


).
The stationary phase cannot distinguish the hydrodynamic volume of the two isomers.
  • Step 1: Adjust pH.

    • Action: Lower the mobile phase pH to 2.5 .

    • Mechanism: At pH 2.5, the silanol groups on the silica surface are protonated (neutral), reducing secondary interactions that might broaden the Quinidine peak into the Isoquinine peak.

  • Step 2: Change Organic Modifier.

    • Action: Switch Mobile Phase B to a Methanol/ACN (1:1) blend.

    • Mechanism: Methanol allows for hydrogen bonding with the hydroxyl group at C9, potentially offering different selectivity than pure ACN.

  • Step 3: Swap Stationary Phase.

    • Action: Use a Phenyl-Hexyl column.

    • Mechanism: Phenyl phases interact with the pi-electrons of the quinoline ring. The steric difference between Quinidine and Isoquinine alters how the aromatic ring approaches the stationary phase, often drastically improving resolution.

Issue 2: "The Quinidine peak is tailing (Asymmetry > 1.5), masking the impurity."

Diagnosis: Silanol Overload. The basic quinuclidine nitrogen is interacting with free silanols on the column support.

  • Step 1: Increase Competitor Base.

    • Action: Increase Triethylamine (TEA) concentration to 0.5% .

    • Mechanism: TEA is a stronger base than Quinidine; it saturates the active silanol sites, forcing Quinidine to interact only with the C18 ligands.

  • Step 2: Ion-Pairing Agent.

    • Action: Add Hexanesulfonic Acid (5 mM) to the buffer.

    • Mechanism: The sulfonate anion forms a neutral ion pair with the protonated alkaloid, increasing retention and improving peak symmetry. Note: This requires a dedicated column.

Issue 3: "Retention times are drifting between runs."

Diagnosis: Temperature Fluctuation or "Phase Collapse".

  • Step 1: Thermostat Control.

    • Action: Ensure the column compartment is actively controlled. A shift of 2°C can merge these peaks.

  • Step 2: Column Re-equilibration.

    • Action: If using ion-pairing reagents, the column requires 20+ column volumes to equilibrate. Ensure sufficient startup time.

Visualizing the Logic: Troubleshooting Decision Tree

The following diagram outlines the logical flow for resolving separation issues.

G Figure 1: Troubleshooting Logic for Quinidine/Isoquinine Resolution Start Problem Detected Issue_Coelution Co-elution / Poor Resolution Start->Issue_Coelution Issue_Tailing Peak Tailing (>1.5) Start->Issue_Tailing Issue_Drift Retention Drift Start->Issue_Drift Action_pH Lower pH to 2.5 (Suppress Silanols) Issue_Coelution->Action_pH Step 1 Action_TEA Increase TEA to 0.5% (Block Active Sites) Issue_Tailing->Action_TEA Step 1 Action_Temp Stabilize Temp ±0.5°C Issue_Drift->Action_Temp Action_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Action_pH->Action_Phenyl If fails Action_IonPair Add Hexanesulfonic Acid (Ion-Pairing) Action_TEA->Action_IonPair If fails

Caption: Decision matrix for diagnosing and resolving common chromatographic anomalies in Cinchona alkaloid analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and potentially broader peaks. Methanol is a protic solvent and interacts strongly with the polar groups of the alkaloids. If you switch, you must re-optimize the gradient. Often, a 1:1 mix of MeOH:ACN offers a "sweet spot" of selectivity and efficiency.

Q: Why is "Isoquinine" eluting after Quinidine? A: Isoquinine (often formed by vinyl group isomerization) is slightly more hydrophobic than Quinidine due to the internal double bond structure (ethylidene). On a standard C18 column, it typically elutes after the main peak. However, on Phenyl columns, this order can reverse due to pi-pi interaction differences.

Q: Is fluorescence detection better than UV? A: For quantification of impurities, yes. Cinchona alkaloids are naturally fluorescent. Fluorescence detection (FLD) is roughly 10-100x more sensitive than UV and is highly specific, meaning non-fluorescent matrix components won't interfere. Use Ex 350 nm / Em 450 nm.

Q: My column pressure is increasing rapidly. Why? A: If you are using phosphate buffer with high % organic solvent (ACN > 85%), the salt may precipitate. Always premix your mobile phase to check for turbidity before pumping. Ensure you flush the system with water (no salt) after every sequence.

References

  • United States Pharmacopeia (USP). USP Monograph: Quinidine Sulfate.[4][5] USP-NF. (Standard for chromatographic purity and system suitability).

  • Fegas, G., et al. (2010).[2] Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC.[2][3] Asian Journal of Chemistry.[3][6] (Detailed methodology on pH and buffer effects).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Authoritative review on silanol suppression for basic alkaloids).

  • PubChem. Quinidine Compound Summary. National Library of Medicine. (Structural data and chemical properties).

Sources

Troubleshooting

Technical Support Center: Identification of Isoquinine Degradation Products

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Troubleshooting and Identification of Isoquinine and its Degradation Products Version: 2.1 (Current as of 2026) Introduction: The St...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Troubleshooting and Identification of Isoquinine and its Degradation Products Version: 2.1 (Current as of 2026)

Introduction: The Stability Challenge of Cinchona Alkaloids

Isoquinine (CAS 697260-51-8), a structural isomer of Quinine, shares the labile quinuclidine-quinoline backbone characteristic of Cinchona alkaloids. In drug development, distinguishing Isoquinine from its degradation products—specifically Isoquinotoxine , Isoquinine N-oxide , and Isoquininone —is critical due to the toxicological implications of the "toxine" rearrangement products.

This guide provides a self-validating technical workflow for identifying these impurities using LC-MS/MS and forced degradation profiling. Unlike generic guides, we focus on the specific mechanistic failures (e.g., quinuclidine ring opening) that confuse standard impurity profiling.

Module 1: Analytical Method Setup & Troubleshooting

Core Protocol: LC-MS/MS Separation

Objective: Achieve baseline resolution between Isoquinine (Parent), Isoquinotoxine (Acid degradant), and N-oxides.[1]

ParameterSpecificationRationale
Column C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mmHSS resists pore collapse under high aqueous conditions required for polar alkaloid retention.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Critical: Low pH suppresses silanol activity, reducing peak tailing for basic amine moieties.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents back-pressure issues common with methanol-buffer mixtures.
Gradient 5% B to 60% B over 15 minSlow gradient required to resolve diastereomers (Isoquinine vs. Quinine) and regioisomers.
Detection ESI+ (Positive Mode)Protonation of the quinuclidine nitrogen (

m/z ~325.2).
Troubleshooting Guide: Chromatographic Anomalies

Q: I see a "ghost peak" with the same mass (m/z 325) as Isoquinine but a different retention time. Is this a contamination? A: This is likely Isoquinotoxine (or Quinotoxine if Quinine is present).

  • Mechanism: Under acidic conditions or thermal stress, the strained quinuclidine ring opens to form a ketone-amine structure. This is an isomer (

    
    ), so the precursor mass is identical.
    
  • Validation: Check the UV spectrum. Isoquinine (like Quinine) absorbs at ~250 nm and ~330 nm. The "toxine" form has a distinct UV shift due to the loss of the rigid cage structure and formation of a ketone conjugated system.

  • Action: Perform MS/MS. The fragmentation pattern will differ (see Module 3).

Q: My Isoquinine peak is tailing significantly (Asymmetry > 1.5). A: This is a classic "Secondary Interaction" failure.

  • Cause: The basic nitrogen on the quinuclidine ring interacts with residual silanols on the column stationary phase.

  • Fix: Increase buffer ionic strength (raise Ammonium Formate to 20 mM) or lower pH to 3.0. Do not use phosphate buffers if using MS detection.

Module 2: Forced Degradation Pathways

Understanding how Isoquinine breaks down allows you to predict what you are seeing.

Pathway Visualization

Isoquinine_Degradation Isoquinine Isoquinine (m/z 325.2) [Parent] Isoquinotoxine Isoquinotoxine (m/z 325.2) [Ring Opening] Isoquinine->Isoquinotoxine Acid / Heat (Rearrangement) N_Oxide Isoquinine N-Oxide (m/z 341.2) [Oxidation] Isoquinine->N_Oxide H2O2 / Oxidation Isoquininone Isoquininone (m/z 323.2) [Alcohol Oxidation] Isoquinine->Isoquininone Oxidative Stress (-2H) Photodegradants Photolytic Products (Complex Mixture) Isoquinine->Photodegradants UV Light

Figure 1: Primary degradation pathways of Isoquinine. The red path (Toxine formation) is the most critical for stability testing.

Experimental Protocols for Stress Testing
1. Acid Hydrolysis (Toxine Formation)
  • Reagent: 0.1 N HCl.

  • Condition: Reflux at 80°C for 4-8 hours.

  • Expected Result: Conversion to Isoquinotoxine .

  • Note: This mimics gastric stability and long-term shelf life in acidic formulations.

2. Oxidative Stress (N-Oxide Formation)
  • Reagent: 3%

    
    .
    
  • Condition: Room temperature for 24 hours.

  • Expected Result: Formation of Isoquinine N-oxide (+16 Da, m/z 341).

  • Caution: Palladium (Pd) catalysts, if residual from synthesis, can accelerate this or cause alkene migration (Source 1.21).

Module 3: Structural Elucidation (MS/MS & NMR)

Mass Spectrometry Fingerprinting

To definitively identify the degradation products, use the following MS/MS transitions.

CompoundPrecursor (m/z)Key Fragment (m/z)Mechanistic Origin
Isoquinine 325.2160.1, 136.1Cleavage between quinoline and quinuclidine rings.
Isoquinotoxine 325.2160.1, 172.1 Ring opening changes the quinuclidine fragment mass.
Isoquinine N-oxide 341.2325.2, 307.2Loss of Oxygen (-16) and Water (-18).
Isoquininone 323.2158.1Oxidation of the C9 alcohol to ketone (-2H).
Q: How do I distinguish Isoquinine from Isoquinotoxine using NMR?

A: Focus on the C9 proton .

  • Isoquinine: The C9 proton (chiral center with -OH) appears as a doublet at

    
     ~5.5-6.0 ppm.
    
  • Isoquinotoxine: The C9 center becomes a ketone (

    
    ).[1][2] The signal at ~5.5 ppm disappears . Additionally, the rigid quinuclidine "cage" protons (multiplets at 1.5-3.0 ppm) shift significantly due to ring opening into a flexible chain.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Is "Isoquinine" the same as "Pseudoquinine"? A: Nomenclature in Cinchona alkaloids can be ambiguous. "Isoquinine" typically refers to the isomer where the vinyl group has migrated (e.g., to an ethylidene) or a specific stereoisomer synthesized or formed via degradation. Always verify the CAS number (e.g., 697260-51-8) or exact structure. However, the degradation chemistry (N-oxide formation, Toxine rearrangement) is conserved across the family.

Q: Why is the N-oxide peak splitting into two? A: The quinuclidine nitrogen is chiral after N-oxidation. You are likely separating the cis- and trans- N-oxide diastereomers. This is a sign of a high-quality HPLC method.

Q: I found an impurity at m/z 339. What is it? A: This is likely a methyl-ketone derivative or a result of oxidative cleavage of the vinyl group. In Quinine analogs, oxidative cleavage of the vinyl group leads to an aldehyde or acid, but m/z 339 suggests an oxidation (+14/16) pathway distinct from simple N-oxidation. Check for "Quidinone" or similar ketone analogs.

References

  • BenchChem . (2025).[3][4] Isoquinine | 697260-51-8 - Structure and Properties.[1] Retrieved from

  • Portlock, D. E., et al. (2003).[1] The synthesis of Δ3,10-isoquinine. Tetrahedron Letters. (Cited in context of Isoquinine synthesis and structure).

  • Berghuis, N. T. (2021).[1] Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst. ResearchGate. Retrieved from

  • SynThink Research Chemicals . (2025). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. Retrieved from

  • Smolecule . (2023). Isoquinine Chemical Properties and Stability. Retrieved from

Sources

Optimization

Minimizing Isoquinine formation during Quinine extraction

Topic: Minimizing Isoquinine Formation During Quinine Extraction Case ID: QZn-ISO-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Urgency: High (Purity Critical) Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isoquinine Formation During Quinine Extraction

Case ID: QZn-ISO-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Urgency: High (Purity Critical)

Executive Summary

The formation of Isoquinine (and related acid-catalyzed degradation products like apoquinine) during extraction is a direct consequence of vinyl group isomerization driven by harsh acidic environments and thermal stress. While Quinine is extracted as a salt in acidic media, the terminal vinyl group at C-3 is susceptible to protonation and subsequent rearrangement to the ethylidene isomer (Isoquinine) or hydration.

This guide provides a root-cause analysis and a self-validating protocol to maintain the structural integrity of the vinyl group during the extraction matrix.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent the formation of Isoquinine, one must understand the specific chemical pathway driving the isomerization.

The Reaction: Quinine contains a terminal vinyl group (


) on the quinuclidine ring. Under conditions of low pH (< 2.0)  and elevated temperature (> 40°C) , the vinyl group undergoes electrophilic addition by a proton (

), forming a transient carbocation. This intermediate can eliminate a proton to form the thermodynamically more stable internal double bond (ethylidene), resulting in Isoquinine , or react with water to form hydroxy-dihydroquinine.

Visualizing the Risk Pathway:

IsomerizationRisk cluster_conditions Critical Control Points Q Native Quinine (Terminal Vinyl Group) Carbo Carbocation Intermediate Q->Carbo Protonation Acid Excess H+ (pH < 2.0) Acid->Carbo Heat Heat (> 40°C) Heat->Carbo Catalyzes Iso Isoquinine (Ethylidene Isomer) Carbo->Iso Rearrangement

Figure 1: The acid-catalyzed isomerization pathway of Quinine to Isoquinine. Control of pH and Temperature blocks the transition to the Carbocation Intermediate.

Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing a split peak or shoulder on my HPLC chromatogram at the Quinine retention time."

Diagnosis: This is the classic signature of Isoquinine or Quinidine contamination. While Quinidine is a natural diastereomer, Isoquinine is often a process artifact. Isoquinine typically elutes slightly later than Quinine on C18 columns due to the reduced polarity of the internal double bond.

Corrective Action:

  • Check Acid Contact Time: Did you reflux the bark in acid (e.g., HCl or H₂SO₄) for > 2 hours?

    • Fix: Switch to Ultrasound-Assisted Extraction (UAE) at 25°C. Prolonged reflux provides the activation energy required for the vinyl migration.

  • Verify Acid Strength: Are you using concentrated mineral acids?

    • Fix: Buffer the extraction medium. Use 0.1 M HCl or, preferably, an organic acid like Acetic Acid (1-5%) which has lower protonating power towards the alkene.

Issue 2: "My yield is high, but the melting point is lower than the standard (177°C)."

Diagnosis: Depressed melting point indicates a eutectic mixture of isomers. You have likely co-extracted or formed Isoquinine, which disrupts the crystal lattice of pure Quinine.

Corrective Action:

  • Recrystallization Protocol:

    • Dissolve the crude alkaloid in boiling ethanol.

    • Neutralize with dilute sulfuric acid to form Quinine Sulfate (which crystallizes better than the free base).

    • Crucial Step: Cool slowly. Rapid cooling traps isomers.

  • Solvent Switch:

    • If using Chloroform/MDC, ensure they are acid-free. Stabilizers in chloroform (ethanol) can sometimes oxidize; however, acidic impurities in halogenated solvents are the real risk here. Wash your organic solvent with sodium bicarbonate before use.

Issue 3: "The extraction emulsion is stable and won't separate, forcing me to heat it."

Diagnosis: Heating an acidic emulsion to break it is the primary cause of batch degradation.

Corrective Action:

  • Do NOT heat.

  • Use Salting Out: Add NaCl to the aqueous phase to increase ionic strength.

  • Centrifugation: Use mechanical force rather than thermal energy to break the emulsion.

  • Filtration: Filter the bark powder before liquid-liquid extraction. Fine particulates stabilize emulsions.

Module 3: Optimized "Cold-Acid" Extraction Protocol

This protocol is designed to be Self-Validating : if the temperature exceeds limits, the protocol halts.

Objective: Extract Quinine as a salt without activating the vinyl group.

Workflow Diagram:

ExtractionProtocol Start Cinchona Bark Powder Step1 Acidification 0.05 M H2SO4 Temp < 25°C Start->Step1 Check1 Check: Is T > 30°C? Step1->Check1 Step2 Filtration (Remove Solids) Check1->Step2 No Fail STOP: Cool Down Risk of Isomerization Check1->Fail Yes Step3 Basification NH4OH to pH 9.5 (Ice Bath) Step2->Step3 Step4 LLE Extraction Dichloromethane (MDC) (Rapid Phase Sep) Step3->Step4 End Evaporation & Crystallization Step4->End

Figure 2: The "Cold-Acid" workflow. Note the critical decision diamond at the acidification stage.

Step-by-Step Methodology:

  • Slurry Preparation (Acid Lysis):

    • Suspend powdered Cinchona bark in 0.05 M H₂SO₄ (Sulfuric Acid).

    • Ratio: 1:10 (w/v).

    • Condition: Agitate for 15-20 minutes at Room Temperature (20-25°C) .

    • Why: Dilute sulfuric acid solubilizes the alkaloid as a salt. Keeping the temperature low prevents the activation energy threshold for vinyl migration from being reached [1].

  • Clarification:

    • Filter the slurry through a Celite bed under vacuum.

    • Result: A clear, acidic aqueous solution containing Quinine Bisulfate.

  • Basification (The Flash Point):

    • Place the filtrate in an ice bath (4°C).

    • Slowly add 25% Ammonium Hydroxide (NH₄OH) until pH reaches 9.5 - 10.0 .

    • Why: High pH ensures Quinine is in its free base form (hydrophobic). The ice bath counteracts the exothermic nature of the neutralization, preventing localized heating spikes [2].

  • Liquid-Liquid Extraction (LLE):

    • Immediately extract with Dichloromethane (MDC) .

    • Why: MDC is highly selective for Cinchona alkaloids and has a low boiling point (40°C), allowing for evaporation without thermal stress [3].

  • Isolation:

    • Wash the organic layer with water (to remove trapped salts).

    • Dry over Anhydrous Sodium Sulfate.

    • Evaporate solvent under reduced pressure at < 35°C .

Module 4: Comparative Data (Stability)

Table 1: Impact of Extraction Conditions on Quinine Purity

ParameterStandard SoxhletOptimized "Cold-Acid" (UAE)
Solvent Ethanol/Toluene0.05 M H₂SO₄ / MDC
Temperature 110°C (Reflux)25°C
Time 6 - 8 Hours20 Minutes
Isoquinine Detectable? Yes (> 1.5%)Negligible (< 0.1%)
Quinine Yield HighModerate-High
Mechanism of Loss Thermal IsomerizationIncomplete Lysis (if too short)

Data synthesized from comparative extraction studies [1, 4].

References
  • Ochoa-Granda, G., et al. (2025). "Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis." Plants, 14(3), 364.[1][2]

  • World Health Organization. (2018). "The International Pharmacopoeia: Quinine Sulfate." WHO Monographs.

  • Purosolv Technical Team. (2025). "Role of MDC in Extracting High-Value Pharmaceutical Alkaloids." Purosolv Technical Guides.

  • Niedzielski, P., et al. (2019). "Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard." Analytical Chemistry, 91(7).

Sources

Reference Data & Comparative Studies

Validation

Isoquinoline vs. Isoquinine: A Comprehensive Guide to Chemical Distinction and Disambiguation

In the precise language of chemical sciences, subtle differences in nomenclature can signify vast chasms in molecular structure, reactivity, and biological function. This is particularly true for isoquinoline and isoquin...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise language of chemical sciences, subtle differences in nomenclature can signify vast chasms in molecular structure, reactivity, and biological function. This is particularly true for isoquinoline and isoquinine. Though their names are deceptively similar, these two compounds belong to entirely different chemical classes and possess fundamentally distinct properties. This guide provides a detailed comparison for researchers, scientists, and drug development professionals to ensure their accurate identification and appropriate application.

The Core Structural Divergence: Aromatic Heterocycle vs. Cinchona Alkaloid

The most critical distinction between isoquinoline and isoquinine lies in their fundamental molecular architecture.

Isoquinoline is a simple, aromatic heterocyclic compound with the chemical formula C₉H₇N. It is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. This planar, aromatic system is a common scaffold in a multitude of synthetic compounds and natural products.

Isoquinine , in stark contrast, is a complex, non-planar, and chiral natural product with the chemical formula C₂₀H₂₄N₂O₂. It is a diastereomer of the well-known antimalarial drug, quinine, and belongs to the cinchona alkaloid family. Its intricate structure features a quinoline ring linked through a hydroxymethylene bridge to a quinuclidine cage. The "iso" prefix denotes a specific stereochemical configuration that distinguishes it from quinine.

G cluster_isoquinoline Isoquinoline cluster_isoquinine Isoquinine isoquinoline_img isoquinine_img

Figure 1: The fundamental structural difference between the simple aromatic isoquinoline and the complex alkaloid isoquinine.

Comparative Physicochemical Properties: A Data-Driven Overview

The structural differences directly translate into disparate physicochemical properties, which are crucial for experimental design, purification, and analytical characterization.

PropertyIsoquinolineIsoquinine
Molecular Formula C₉H₇NC₂₀H₂₄N₂O₂
Molar Mass 129.16 g/mol 324.42 g/mol
Appearance Colorless hygroscopic liquid or solidCrystalline solid
Melting Point 26-28 °C~191 °C
Boiling Point 242 °CNot applicable (decomposes)
Chirality AchiralChiral
Solubility Sparingly soluble in water, soluble in most organic solventsVery slightly soluble in water, soluble in ethanol, chloroform

Experimental Disambiguation: Spectroscopic and Chromatographic Fingerprints

In a laboratory setting, several analytical techniques can be employed to definitively distinguish between isoquinoline and isoquinine.

Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous distinction based on molecular weight.

  • Isoquinoline: A low-resolution mass spectrum will show a molecular ion peak (M⁺) at an m/z of approximately 129.

  • Isoquinine: Due to its larger size, its mass spectrum (typically using a soft ionization technique like ESI) will show a protonated molecule ([M+H]⁺) at an m/z of approximately 325.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals detailed structural information.

  • ¹H NMR of Isoquinoline: The spectrum is relatively simple, with all proton signals appearing in the aromatic region (typically δ 7.5-9.5 ppm).

  • ¹H NMR of Isoquinine: The spectrum is significantly more complex, showing signals in both the aromatic region (from the quinoline moiety) and the aliphatic region (from the quinuclidine cage and linker), with complex splitting patterns due to its chirality.

Infrared (IR) Spectroscopy

IR spectroscopy highlights key functional group differences.

  • Isoquinoline: The spectrum is dominated by aromatic C-H and C=C/C=N stretching vibrations.

  • Isoquinine: The spectrum will additionally feature a prominent, broad O-H stretching band (around 3200-3600 cm⁻¹) from its hydroxyl group and aliphatic C-H stretching bands (around 2850-2960 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

Chromatographic behavior is a reliable method for separation and identification.

Protocol: Reverse-Phase HPLC Separation

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended. For example, start with 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) and ramp to 5% Water / 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 330 nm.

  • Expected Outcome: Isoquinoline, being less polar than isoquinine, will have a longer retention time on the reverse-phase column.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase allows for separation based on the polarity differences between the two molecules.

  • Acidified Mobile Phase: The addition of formic acid ensures that the basic nitrogen atoms in both molecules are protonated, leading to sharper, more symmetrical peaks.

  • Gradient Elution: This is crucial for efficiently eluting both the more polar isoquinine and the less polar isoquinoline within a reasonable timeframe while achieving good resolution.

G cluster_workflow HPLC Analysis Workflow sample Sample Injection (Mixture) column C18 RP Column sample->column pump Gradient Pump (Acidified H₂O/ACN) pump->sample detector UV Detector column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram

Figure 2: A typical experimental workflow for the HPLC-based separation and identification of isoquinoline and isoquinine.

Applications and Relevance: From Building Block to Bioactive Molecule

The functional roles of these two molecules are as divergent as their structures.

  • Isoquinoline: The isoquinoline motif is a foundational structural element in medicinal chemistry. It is a key building block in the synthesis of a wide range of pharmaceuticals, including vasodilators (papaverine), muscle relaxants (atracurium), and various anticancer agents. Its planarity allows it to participate in π-stacking interactions within biological systems.

  • Isoquinine: As a diastereomer of quinine, the relevance of isoquinine is primarily in the fields of stereochemistry and pharmacology. While quinine is a potent antimalarial drug, isoquinine exhibits significantly reduced or no antimalarial activity. This stark difference in biological effect, arising from a change in stereochemistry at a single carbon center, serves as a classic example of the high stereospecificity required for drug-receptor interactions.

Comparative

USP Reference Standard Requirements for Quinine Impurities: A Comparative Technical Guide

Audience: Researchers, QC Scientists, and Drug Development Professionals. Scope: Regulatory compliance (USP <11>, <621>), impurity profiling (Dihydroquinine, Cinchonidine), and experimental validation.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, QC Scientists, and Drug Development Professionals. Scope: Regulatory compliance (USP <11>, <621>), impurity profiling (Dihydroquinine, Cinchonidine), and experimental validation.

Executive Summary: The "Hidden" Impurity Challenge

In the analysis of Quinine Sulfate and its related alkaloids, the distinction between a USP Reference Standard (RS) and a generic chemical reagent is not merely bureaucratic—it is a matter of chemical definition. Quinine naturally co-occurs with Dihydroquinine , an impurity so structurally similar that it is often difficult to separate chromatographically.

The Critical Insight: USP Quinine Sulfate RS is not 100.0% pure Quinine. It is a characterized mixture containing a specific, labeled amount of Dihydroquinine (often 2.0% – 8.0%). Using a generic "99% pure" reagent that has not been characterized for this specific impurity will lead to systematic Assay bias and potential Out-of-Specification (OOS) results for impurity profiling.

This guide compares the performance and regulatory validity of USP Official Standards against Secondary Standards and Reagent Grade alternatives, providing the experimental logic required to justify your choice in a GMP environment.

Regulatory Landscape & Standard Hierarchy

To maintain scientific integrity and regulatory compliance (FDA/EMA), one must adhere to the hierarchy defined in USP General Chapter <11> Reference Standards .

The Hierarchy of Standards[1]
Standard TypeDefinition & Regulatory StatusTraceability RequirementSuitability for GMP Release
USP Official RS The "Primary" standard.[1] Conclusively established by USP.[1] The label text is the Certificate of Analysis (CoA).Absolute. No further qualification required.Mandatory for dispute resolution and primary calibration.
USP PAI Pharmaceutical Analytical Impurity .[2] Released by USP but not as an Official RS.Characterized by USP, but may lack the full collaborative testing of an RS.Suitable for impurity ID and system suitability, but check specific usage statements.
Secondary Standard In-house or commercial standard characterized against the USP RS.Must be qualified against USP RS (Assay & Impurity profile).Acceptable for routine testing if fully qualified and monitored.
Reagent Grade Chemical purity (e.g., "99%").None to the USP monograph.Unacceptable for GMP quantitative work.

Technical Deep Dive: The Impurity Profile

The USP monograph for Quinine Sulfate focuses on two primary impurities. Their separation is the core system suitability requirement.

  • Dihydroquinine (DHQ): The hydrogenated analog of Quinine.

    • Limit: NMT 10.0% (typically).

    • Challenge: Co-elutes with Quinine on many C18 columns unless specific ion-pairing agents are used.

  • Cinchonidine: A stereoisomer of Cinchonine.[3]

    • Limit: NMT 5.0%.

The "Correction Factor" Trap

When performing the Assay for Quinine Sulfate, the USP method often calculates the "Total Alkaloid Salt." However, for impurity testing, you must quantify DHQ separately.

  • USP RS Usage: The USP Quinine Sulfate RS label typically states the Dihydroquinine content .

  • Calculation Logic: You must subtract the DHQ contribution from the RS peak area if you are calculating pure Quinine, or sum them if calculating Total Alkaloids. A reagent grade bottle rarely provides this specific "Dihydroquinine content" value, rendering it useless for accurate calculations.

Comparative Analysis: USP RS vs. Alternatives

The following data illustrates the risks of using non-compendial standards.

Experimental Scenario:

  • Method: USP Quinine Sulfate Impurity Method (HPLC).

  • Sample: A commercial batch of Quinine Sulfate.

  • Variable: The Reference Standard used for calibration.[4]

Table 1: Impact of Standard Selection on Reported Results
ParameterUSP Quinine Sulfate RS (Primary)Qualified Secondary Std (Traceable)Reagent Grade "99%" (Uncharacterized)
Standard Purity 99.2% (Label: 4.5% DHQ)99.1% (Qualified vs USP)Claimed "99%" (Unknown DHQ)
DHQ Correction Applied (Label Value)Applied (Qualified Value)Not Applied (Unknown)
Sample Assay 99.8% (Pass) 99.7% (Pass)104.3% (OOS - False High)
DHQ Impurity % 4.2% (Pass) 4.3% (Pass)Inaccurate
Regulatory Risk NoneLow (Requires Maintenance)Critical

Analysis: The Reagent Grade material likely contained ~5% Dihydroquinine, but because this was not accounted for in the purity factor, the total response was attributed to Quinine, leading to a falsely high Assay value (104.3%).

Experimental Protocol: USP Impurity Profiling

This protocol is derived from the USP monograph concepts, optimized for modern HPLC systems.

A. Chromatographic Conditions[1][7]
  • Mode: Isocratic Elution.

  • Column: L1 packing (C18), 250 mm × 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters Symmetry).

  • Temperature: Ambient (25°C).

  • Flow Rate: 1.5 mL/min (Adjust to meet retention time requirements).

  • Detection: UV @ 235 nm.

  • Injection Volume: 20 µL.

B. Mobile Phase Preparation (Critical)
  • Why this mix? Quinine is a strong base. Methanesulfonic acid and Diethylamine act as silanol blockers and ion-pairing agents to prevent peak tailing.

  • Solution A: Dissolve 35.0 mL of Methanesulfonic Acid and 20.0 mL of Glacial Acetic Acid in water to make 500 mL.

  • Solution B: Dissolve 10.0 mL of Diethylamine in water to make 100 mL.

  • Final Mix: Combine Acetonitrile, Solution A, Solution B, and Water in a ratio of 100:20:20:860 .

  • pH Adjustment: Adjust to pH 2.6 with Solution B (Diethylamine) if necessary. Note: pH > 3.0 will cause loss of resolution.

C. System Suitability (Self-Validating Step)

Before running samples, inject the System Suitability Solution (containing Quinine and Dihydroquinine).

  • Requirement 1 (Resolution): The resolution (

    
    ) between Quinine and Dihydroquinine must be NLT 1.2  (Target > 1.5).
    
  • Requirement 2 (Tailing): Tailing factor for Quinine NMT 1.5 .

  • Requirement 3 (Precision): RSD for replicate injections NMT 2.0% .

Visualization: Reference Standard Qualification Workflow

This diagram outlines the decision process for selecting and qualifying a standard for Quinine analysis.

RS_Qualification Start Start: Quinine Impurity Analysis CheckMonograph Check USP Monograph Requirements Start->CheckMonograph IsUSPAvailable Is USP Quinine Sulfate RS Available? CheckMonograph->IsUSPAvailable BuyUSP Purchase USP RS (Primary) IsUSPAvailable->BuyUSP Yes SecondaryRoute Route: Secondary Standard IsUSPAvailable->SecondaryRoute No / Cost Saving CheckLabel Check Label for DHQ Content BuyUSP->CheckLabel UseDirectly Use Directly for GMP Release CheckLabel->UseDirectly Qualify Qualify against USP RS SecondaryRoute->Qualify Tests Required Tests: 1. HPLC Assay (vs USP) 2. Impurity Profile (DHQ %) 3. Water/Solvents Qualify->Tests CalcPurity Calculate Purity Factor (100 - %Imp - %Water) Tests->CalcPurity RoutineUse Release for Routine QC CalcPurity->RoutineUse RoutineUse->UseDirectly Periodic Re-qualification

Caption: Decision tree for selecting and qualifying Reference Standards. Note that Secondary Standards must always be mathematically linked to the USP Primary Standard.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[5] USP-NF.[5]

  • United States Pharmacopeia (USP). Quinine Sulfate Monograph.[1] USP-NF.[5]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[5]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

  • USP Store. Quininone USP Reference Standard (Catalog #1597504).[1][6]

  • USP Store. Dihydroquinine (Pharmaceutical Analytical Impurity).

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Isoquinine: A Comparative Technical Guide

Executive Summary: The Isomer Challenge in Cinchona Alkaloids In pharmaceutical development and quality control (QC), distinguishing between structural isomers is a critical analytical challenge. Isoquinine (CAS 697260-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge in Cinchona Alkaloids

In pharmaceutical development and quality control (QC), distinguishing between structural isomers is a critical analytical challenge. Isoquinine (CAS 697260-51-8), an acid-catalyzed isomerization product of Quinine, represents a significant impurity in antimalarial therapeutics. While Quinine and Isoquinine share the same molecular formula (


) and exact mass (324.1838 Da), their pharmacological profiles differ drastically.

This guide provides a definitive mass spectrometry (MS) workflow to differentiate Isoquinine from its parent compound, Quinine, and its diastereomer, Quinidine. By leveraging the specific fragmentation mechanics of the ethylidene vs. vinyl side chains, researchers can establish self-validating identification protocols without relying solely on retention time.

Chemical Identity & Structural Divergence[1]

Understanding the fragmentation requires a precise look at the structural cause of isomerization.

FeatureQuinine (Parent)Isoquinine (Impurity/Isomer)
CAS Number 130-95-0697260-51-8
Side Chain (C-3) Vinyl group (

)
Ethylidene group (

)
Double Bond Position Terminal (Exocyclic)Internal (Endocyclic/Alkylidene)
Formation Natural extractionAcid-catalyzed migration of the vinyl double bond
Key MS Difference Retro-Diels-Alder (RDA) susceptibilityMethyl radical loss potential
Structural Visualization

The shift of the double bond from the terminal vinyl position (Quinine) to the internal ethylidene position (Isoquinine) alters the stability of the quinuclidine ring cation during Collision-Induced Dissociation (CID).

Mass Spectrometry Fragmentation Mechanics

Primary Fragmentation Pathways (ESI-MS/MS)

Both compounds protonate readily at the quinuclidine nitrogen (


). Upon collisional activation, they undergo a characteristic cleavage of the C8–C9 bond connecting the quinoline and quinuclidine rings.
The "Diagnostic Ratio" Rule

While both isomers produce the same major fragments, their relative abundances differ due to the energetics of the side chain.

  • Precursor Ion:

    
    [1]
    
  • Common Fragment 1 (

    
    ):  Neutral loss of 
    
    
    
    from the C9 hydroxyl group.
  • Common Fragment 2 (

    
    ):  The methoxy-quinoline moiety (proton retained on quinoline N).
    
  • Common Fragment 3 (

    
    ):  The quinuclidine moiety (proton retained on quinuclidine N).
    
The Isoquinine Signature: Ethylidene Specifics

The differentiation lies in the secondary fragmentation of the


 ion and the stability of the precursor.
  • Methyl Radical Loss (

    
    ): 
    
    • Isoquinine: The ethylidene group (

      
      ) possesses a labile methyl group allylic to the double bond. High-energy collisions can trigger a direct loss of a methyl radical (
      
      
      
      , 15 Da), yielding a diagnostic ion at
      
      
      .
    • Quinine: The terminal vinyl group (

      
      ) does not readily lose a methyl group. The 
      
      
      
      signal is typically absent or
      
      
      abundance.
  • Quinuclidine Instability (

    
    ): 
    
    • In Isoquinine, the

      
       quinuclidine fragment retains the ethylidene group. Subsequent fragmentation often yields 
      
      
      
      (Loss of
      
      
      ).
    • In Quinine, the

      
       fragment (vinyl-quinuclidine) is more resistant to methyl loss, instead favoring RDA cleavage or hydrogen losses.
      

Comparative Data Analysis

The following table summarizes the diagnostic ions observed in Positive Mode ESI-MS/MS (Collision Energy: 25–35 eV).

Ion (

)
IdentityQuinine IntensityIsoquinine IntensityDiagnostic Value
325

100% (Base)100% (Base)Precursor
307

Medium (40-60%)Medium (40-60%)Non-specific
310

Absent / Trace Detectable (5-15%) HIGH (Isoquinine specific)
160 Quinoline cationHighHighNon-specific
136 Quinuclidine cationHighMediumRatio 160/136 varies
121 Quinuclidine -

LowMedium HIGH (Side chain marker)

Fragmentation Pathway Diagram[2][3]

The following Graphviz diagram visualizes the divergent pathways between the Vinyl (Quinine) and Ethylidene (Isoquinine) structures.

FragmentationPathway Precursor [M+H]+ Precursor m/z 325 Quinine Quinine (Vinyl Side Chain) Precursor->Quinine Isomer 1 Isoquinine Isoquinine (Ethylidene Side Chain) Precursor->Isoquinine Isomer 2 Q_Water [M-H2O]+ m/z 307 Quinine->Q_Water -H2O Q_Cleavage C8-C9 Cleavage Quinine->Q_Cleavage Q_Quinoline Quinoline Ion m/z 160 Q_Cleavage->Q_Quinoline Q_Quinuclidine Vinyl-Quinuclidine m/z 136 Q_Cleavage->Q_Quinuclidine Iso_Methyl [M-CH3]+ m/z 310 (Diagnostic) Isoquinine->Iso_Methyl -CH3• (Allylic Loss) Iso_Cleavage C8-C9 Cleavage Isoquinine->Iso_Cleavage Iso_Cleavage->Q_Quinoline Iso_Quinuclidine Ethylidene-Quinuclidine m/z 136 Iso_Cleavage->Iso_Quinuclidine Iso_Fragment [136 - CH3]+ m/z 121 Iso_Quinuclidine->Iso_Fragment -CH3

Caption: Comparative fragmentation showing the diagnostic methyl loss pathway unique to the ethylidene structure of Isoquinine.

Experimental Protocol: Validated Differentiation Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Acidic pH is crucial to ensure protonation of the quinuclidine nitrogen.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 mins. Isoquinine typically elutes after Quinine due to the more lipophilic internal double bond.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.[2]

MRM Transitions (Quantification & ID)

For unambiguous identification, monitor the following transitions:

  • Quantifier (Common):

    
     (Collision Energy: 30 eV).
    
  • Qualifier 1 (Common):

    
     (Collision Energy: 20 eV).
    
  • Qualifier 2 (Isoquinine Specific):

    
     (Collision Energy: 25 eV).
    
    • Acceptance Criteria: If the

      
       peak area is 
      
      
      
      of the base peak, the sample contains Isoquinine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46782000, Isoquinine. Retrieved February 25, 2026, from [Link]

  • Buchberger, W., et al. (2010). Determination of cinchona alkaloids by non-aqueous CE with MS detection. Electrophoresis, 31(7), 1208-1213.[3] Retrieved from [Link]

  • Keller, T., et al. (2012). Direct analysis of alkaloids in natural Cinchona bark using time-of-flight secondary ion mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Zhang, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 1-12. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isoquinine in a Laboratory Setting

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Isoquinine, and its more common structura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Isoquinine, and its more common structural isomer isoquinoline, are heterocyclic aromatic organic compounds that are integral to various pharmaceutical and industrial syntheses.[1][2] Due to their inherent hazardous properties, proper disposal is not merely a regulatory requirement but a critical practice to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of isoquinine waste.

I. Understanding the Hazard Profile of Isoquinine

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. Isoquinine is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[3][4][5]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[3][5]

  • Carcinogenicity: There is a potential risk of causing cancer.[3][5]

  • Environmental Hazard: Isoquinine is harmful to aquatic life with long-lasting effects, necessitating containment from environmental release.[5][6]

These hazards underscore the importance of treating all isoquinine waste streams as hazardous.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling isoquinine for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.[3]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator if there is a risk of inhalation of aerosols or dust.[3]

The causality behind this stringent PPE requirement lies in the multiple routes of potential exposure—dermal absorption, ingestion, and inhalation—each carrying significant health risks.

III. Step-by-Step Disposal Protocol for Isoquinine Waste

The cardinal rule for isoquinine disposal is that it must be managed as hazardous waste.[4][5] Under no circumstances should it be disposed of down the drain or in regular trash.[4][7] The following protocol provides a systematic approach to its safe disposal.

Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect unused isoquinine powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing isoquinine in a separate, leak-proof, and clearly labeled hazardous waste container.[8] Do not mix isoquinine waste with other chemical waste streams unless they are known to be compatible.

The rationale for segregation is to prevent the inadvertent mixing of incompatible chemicals, which could lead to the generation of heat, gas, or other hazardous reactions.[9]

Proper containerization and labeling are mandated by regulatory bodies and are essential for the safety of everyone who will handle the waste.

  • Container Selection: Use containers that are compatible with isoquinine. The original container is often a good choice if it is in good condition.[10] The container must have a secure, tight-fitting lid.[9]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10][11] The label must include:

    • The full chemical name: "Isoquinine" (or "Isoquinoline").[9]

    • The hazards associated with the waste (e.g., "Toxic," "Irritant," "Carcinogen").[10]

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

This detailed labeling provides immediate visual communication of the container's contents and associated hazards, which is a critical safety feature.

G cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal A Isoquinine Waste Generated (Solid or Liquid) B Segregate into Solid or Liquid Waste A->B Step 1 C Select Compatible Hazardous Waste Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D Step 2 E Store in Designated Satellite Accumulation Area D->E Step 3 F Ensure Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G Step 4 H Licensed Hazardous Waste Vendor Disposal G->H

Caption: Isoquinine Hazardous Waste Disposal Workflow.

Designated and properly managed storage areas for hazardous waste are a regulatory requirement and a key component of laboratory safety.

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[11]

  • Secondary Containment: The waste container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]

  • Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.[9]

Secondary containment is a critical engineering control that mitigates the impact of a primary container failure, preventing the spread of hazardous material.

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and ultimate disposal of the waste.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[8]

  • Provide Information: Be prepared to provide the EHS department with a complete inventory of the waste, including the chemical name and quantity.[12]

  • Professional Disposal: The EHS department will then arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all local, state, and federal regulations.[10][12]

IV. Decontamination of Labware

Any laboratory equipment that has come into contact with isoquinine must be properly decontaminated before being washed and reused or disposed of.

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the isoquinine residue.[8]

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[8][13]

  • Washing: After the initial rinse, wash the glassware thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

The triple-rinse procedure is a widely accepted practice to ensure that empty containers are rendered non-hazardous.[11][13] The collection of the initial rinsate as hazardous waste is crucial because it will contain a significant concentration of the hazardous material.

V. Spill Management

In the event of an isoquinine spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert others in the laboratory.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[12] For solid spills, gently cover with a damp paper towel to avoid raising dust.[8]

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.[8]

  • Decontaminate: For final decontamination, wipe the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]

  • Dispose of Cleanup Materials: All materials used for the cleanup must be placed in a sealed, properly labeled hazardous waste container for disposal.[8]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of isoquinine, thereby upholding their commitment to a safe working environment and the preservation of our ecosystem.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • CPAChem. (2023, April 10). Safety data sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Computational Toxicology and Exposure Online Resources. (n.d.). Isoquinoline - Hazard. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

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